2-Amino-6-methoxy-3-methylquinoline hydrochloride
Description
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Properties
CAS No. |
1171532-38-9 |
|---|---|
Molecular Formula |
C11H13ClN2O |
Molecular Weight |
224.68 g/mol |
IUPAC Name |
6-methoxy-3-methylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C11H12N2O.ClH/c1-7-5-8-6-9(14-2)3-4-10(8)13-11(7)12;/h3-6H,1-2H3,(H2,12,13);1H |
InChI Key |
UMKSGZWCKGARLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)OC)N=C1N.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2-Amino-6-methoxy-3-methylquinoline Hydrochloride
The following technical guide details the properties, synthesis, and application of 2-Amino-6-methoxy-3-methylquinoline hydrochloride (CAS 1171863-09-4). This document is structured for researchers in medicinal chemistry and process development.
Core Identity & Pharmacophore Analysis
This compound is a privileged heterocyclic scaffold used primarily as a high-value intermediate in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors, specifically those targeting the PI3K/mTOR pathways and EGFR variants.
The molecule features a "push-pull" electronic system:
-
6-Methoxy group: An electron-donating group (EDG) that increases electron density on the quinoline ring, enhancing the nucleophilicity of the C5 and C7 positions for metabolic stability.
-
2-Amino group: A critical hydrogen bond donor/acceptor motif, often serving as the "hinge binder" in kinase inhibitor design, mimicking the adenine ring of ATP.
-
3-Methyl group: Provides steric bulk that can induce atropisomerism or fill hydrophobic pockets (e.g., the gatekeeper region) within a target enzyme's active site.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 1171863-09-4 |
| Molecular Formula | C |
| Molecular Weight | 224.69 g/mol (Salt); 188.23 g/mol (Free Base) |
| Solubility | Soluble in DMSO, Methanol, Water (moderate, pH dependent) |
| Appearance | Off-white to pale yellow crystalline solid |
| Key Application | Kinase Inhibitor Synthesis, Tricyclic Heterocycle Formation |
Part 1: Synthesis & Production Protocols
The industrial and laboratory-scale synthesis of this compound typically proceeds via the ammonolysis of the 2-chloro precursor. This method is preferred over the Chichibabin reaction due to higher regioselectivity and cleaner impurity profiles.
Method A: Nucleophilic Aromatic Substitution (S
Ar)
This protocol describes the conversion of 2-Chloro-6-methoxy-3-methylquinoline to the 2-amino derivative.
Reagents Required:
-
Precursor: 2-Chloro-6-methoxy-3-methylquinoline (1.0 eq)
-
Reagent: Ammonia (NH
) in Methanol (7N solution) or aqueous NH OH (28%) -
Catalyst (Optional): Copper(I) oxide (Cu
O) - 5 mol% (accelerates reaction) -
Solvent: Ethanol or Ethylene Glycol (for higher temp)
-
Acid: HCl (4M in Dioxane) for salt formation
Step-by-Step Protocol:
-
Charging: In a high-pressure stainless steel autoclave (Parr reactor), charge 2-Chloro-6-methoxy-3-methylquinoline (10.0 g, 48 mmol) and Cu
O (0.34 g, 2.4 mmol). -
Solvation: Add 100 mL of ethanolic ammonia (saturated at 0°C) or 7N NH
in MeOH. -
Reaction: Seal the autoclave and heat to 130–140°C . Stir at 500 rpm. The internal pressure will rise to approx. 15–20 bar. Maintain for 12–16 hours.
-
Mechanistic Note: The 3-methyl group provides steric hindrance, making the C2 position less electrophilic. High temperature or Cu(I) catalysis is essential to overcome the activation energy barrier for the Meisenheimer complex formation.
-
-
Work-up: Cool the reactor to room temperature. Vent carefully to a scrubber (ammonia off-gassing).
-
Extraction: Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent. Dissolve the residue in Ethyl Acetate (150 mL) and wash with water (2 x 50 mL) and brine (50 mL).
-
Salt Formation: Dry the organic layer over Na
SO , filter, and cool to 0°C. Dropwise add 4M HCl in Dioxane (1.1 eq). A precipitate will form immediately. -
Isolation: Filter the solid, wash with cold diethyl ether, and dry under vacuum at 45°C.
-
Yield: ~85-90%
-
Purity: >98% (HPLC)
-
Diagram: Synthesis Workflow
Caption: Figure 1. Industrial synthesis pathway via Copper-catalyzed ammonolysis and salt formation.
Part 2: Applications in Drug Discovery
This compound acts as a versatile building block. The 2-amino group is sufficiently nucleophilic for coupling, while the quinoline nitrogen (N1) remains basic, allowing for specific binding interactions.
1. Kinase Inhibitor Synthesis (Hinge Binding)
In many kinase inhibitors, the quinoline nitrogen accepts a hydrogen bond from the backbone NH of the kinase hinge region, while the exocyclic 2-amino group donates a hydrogen bond to the backbone carbonyl.
-
Reaction: Buchwald-Hartwig Cross-Coupling.
-
Partner: Aryl bromides or iodides (e.g., substituted pyridines or pyrimidines).
-
Conditions: Pd
(dba) , Xantphos, Cs CO , Dioxane, 100°C.
2. Tricyclic Heterocycle Formation
The 2-amino-3-methyl motif allows for cyclization to form tricyclic systems like pyrimido[4,5-b]quinolines or thieno[2,3-b]quinolines , which are potent DNA intercalators and topoisomerase inhibitors [1].
Diagram: Pharmacophore Mapping
Caption: Figure 2. Pharmacophore mapping of the 2-amino-3-methylquinoline scaffold within a kinase active site.
Part 3: Analytical Validation
To ensure the integrity of the hydrochloride salt, the following analytical parameters must be met.
| Test | Specification | Method |
| Appearance | White to light yellow powder | Visual |
| Assay (HPLC) | ≥ 98.0% | C18 Column, ACN/Water (0.1% TFA) |
| 1H NMR (DMSO-d6) | Conforms to structure | 400 MHz |
| Mass Spec (ESI) | [M+H] | Positive Mode |
| Chloride Content | 15.5% ± 0.5% | Argentometric Titration |
Key NMR Signals (Free Base in DMSO-d6):
-
2.35 (s, 3H, CH
) - Distinct singlet for the 3-methyl group. -
3.82 (s, 3H, OCH
) - Methoxy group. -
6.45 (s, 2H, NH
) - Broad singlet, disappears with D O exchange. - 7.10 - 7.80 (m, 4H, Ar-H ) - Quinoline aromatic protons.
References
-
Musiol, R. et al. (2006). "Antifungal properties of new series of quinoline derivatives." Bioorganic & Medicinal Chemistry, 14(10), 3592–3598.
-
BenchChem. (2025). "Technical Data: 2-Amino-6-methoxy-3-methylquinoline." BenchChem Compound Database.
-
PubChem. (2025).[3] "Compound Summary: 2-amino-6-methoxy-3-methylquinoline." National Library of Medicine.
-
Sigma-Aldrich. (2025). "Product Specification: 2-Amino-6-methoxy-3-methylquinoline."
Sources
Technical Guide: Solubility Profiling & Stock Management of 2-Amino-6-methoxy-3-methylquinoline Hydrochloride
Topic: 2-Amino-6-methoxy-3-methylquinoline hydrochloride solubility in water vs DMSO Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a technical analysis of the solubility characteristics of This compound , a substituted quinoline scaffold frequently utilized as a precursor in antimalarial synthesis and as a fluorescent probe intermediate.
The core challenge with this compound lies in its amphiphilic duality : the hydrochloride salt moiety confers water solubility, while the methoxy-methyl-quinoline core drives lipophilicity. This guide details the thermodynamic competition between aqueous hydration and organic solvation (DMSO), providing a validated protocol to prevent "crash-out" precipitation during biological assay preparation.
Part 1: Physicochemical Profile & Solubility Mechanism
To master the solubility of this compound, one must first understand the structural forces at play. The molecule is not a simple salt; it is a tug-of-war between polar and non-polar domains.
Structural Determinants of Solubility[1]
-
The Core (Lipophilic): The quinoline ring system is aromatic and hydrophobic. The addition of a methyl group (C3) and a methoxy group (C6) significantly increases the
(partition coefficient) compared to a naked aminoquinoline. These groups disrupt the water lattice, making the free base form poorly water-soluble. -
The Salt Moiety (Hydrophilic): The hydrochloride (HCl) form protonates the exocyclic amine or the ring nitrogen (depending on specific pKa values), creating an ionic species. This allows for ion-dipole interactions with water, rendering the solid soluble in aqueous media under acidic to neutral conditions.
The Solvent Systems
| Feature | Water (Biological Medium) | DMSO (Stock Solvent) |
| Mechanism | Hydration Shell: Water molecules orient around the cationic ammonium/quinolinium center. | Dipole Interaction: DMSO's oxygen accepts H-bonds; the methyl groups interact with the quinoline ring via Van der Waals forces. |
| Capacity | Moderate to Low: Limited by the hydrophobic surface area of the methoxy/methyl groups. | High: The polar aprotic nature dissolves both the organic backbone and the ionic salt. |
| Risk Factor | pH Sensitivity: If pH > pKa (approx 7.0–8.0), the salt deprotonates to the free base, causing immediate precipitation. | Hygroscopicity: DMSO absorbs water from air, which can degrade the compound over time if not sealed. |
Part 2: Solubility Dynamics (Water vs. DMSO)
Solubility Data Comparison
Note: Exact values depend on crystal purity and temperature. The ranges below represent standard behavior for substituted aminoquinoline HCl salts.
| Parameter | DMSO (Dimethyl Sulfoxide) | Water ( | PBS (pH 7.4) |
| Solubility Limit | > 50 mM (Highly Soluble) | ~ 5 - 10 mM (Moderate) | < 1 mM (Risk of Precipitation) |
| Stability | Excellent at -20°C (Stock) | Good (Fresh); Hydrolysis risk long-term | Poor (Precipitation risk due to pH buffering) |
| Primary Use | Preparation of 1000x Stock Solutions | Intermediate Dilution | Final Assay Medium |
The "Crash-Out" Phenomenon
The most critical failure point occurs when diluting a high-concentration DMSO stock directly into a pH-buffered aqueous solution (like PBS or Cell Media).
-
Dielectric Shock: The solvent environment shifts instantly from
(DMSO) to (Water). -
Exothermic Mixing: DMSO and water mixing releases heat, which can paradoxically alter local solubility equilibrium.
-
pH Shock: PBS forces the pH to 7.4. If the compound's pKa is near 7, the buffering capacity strips the proton from the HCl salt, reverting it to the insoluble free base.
Part 3: Visualization of Solvation & Workflow
Diagram 1: Solvation Mechanics & Precipitation Risk
This diagram illustrates the molecular competition that dictates whether the compound stays in solution or precipitates.
Caption: Figure 1. The thermodynamic stability pathways. Note the high risk of precipitation when transitioning to neutral buffered environments.
Part 4: Validated Experimental Protocols
Preparation of 50 mM Stock Solution (DMSO)
Objective: Create a stable, high-concentration master stock.
-
Weighing: Weigh 10 mg of 2-Amino-6-methoxy-3-methylquinoline HCl.
-
Calculation: MW ≈ 260.7 g/mol (Check specific batch MW on COA).
- .
-
-
Solvent Addition: Add 760 µL of sterile, anhydrous DMSO (Grade
99.9%).-
Why Anhydrous? Water in DMSO promotes degradation.
-
-
Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate at 40 kHz for 5 minutes at room temperature.
-
Visual Check: Solution should be clear, slightly yellow/amber.
-
-
Storage: Aliquot into amber glass vials (light sensitive). Store at -20°C.
The "Step-Down" Dilution Protocol (For Biological Assays)
Objective: Dilute stock to working concentration (e.g., 10 µM) without precipitation. Do NOT add DMSO stock directly to cell media.
-
Step 1 (Intermediate Dilution): Dilute the 50 mM DMSO stock 1:10 into pure water or saline (NOT buffered media yet).
-
Result: 5 mM solution in 10% DMSO. The slightly acidic nature of pure water keeps the HCl salt stable.
-
-
Step 2 (Working Solution): Dilute the Intermediate Solution into the final Assay Buffer (PBS/Media).
-
Target: 10 µM final concentration.
-
Process: Add the intermediate dropwise to the vortexing buffer.
-
-
Validation: Inspect for turbidity (cloudiness) immediately. Measure Absorbance at 600nm (OD600); any reading > 0.05 indicates micro-precipitation.
Diagram 2: The Step-Down Dilution Workflow
Caption: Figure 2. Step-Down Dilution Strategy to maintain solubility during the transition from organic to aqueous phases.
Part 5: Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Cloudiness upon adding water | Concentration too high for aqueous stability. | Reduce intermediate concentration or use a co-solvent (e.g., 20% Cyclodextrin). |
| Precipitation in Media (pH 7.4) | Compound deprotonation (Salt | Acidify stock slightly or lower final concentration below 10 µM. |
| Yellowing of DMSO Stock | Oxidation / Light damage. | Use fresh DMSO; store under nitrogen in amber vials. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4914664, 2-Chloro-6-methoxy-3-methylquinoline (Analog Reference). Retrieved from [Link]
- Di, L., & Kerns, E. H. (2016).Drug-like Properties: Concepts, Structure Design and Methods: Aqueous Solubility. ScienceDirect. (Standard reference for solubility protocols).
difference between 2-Amino-6-methoxy-3-methylquinoline and 6-aminoquinoline
The following technical guide provides an in-depth comparative analysis of 2-Amino-6-methoxy-3-methylquinoline and 6-Aminoquinoline .
Structural Divergence, Synthetic Pathways, and Reactivity Profiles
Executive Summary
This guide analyzes the distinct physicochemical and functional differences between 2-Amino-6-methoxy-3-methylquinoline (Molecule A) and 6-Aminoquinoline (Molecule B) . While both share the quinoline core, their electronic behaviors are fundamentally different due to the positioning of the amino group relative to the ring nitrogen.
-
Molecule A represents a "heterocyclic amidine" system capable of tautomerism, often used as a scaffold for DNA-intercalating agents and kinase inhibitors.
-
Molecule B behaves as a classical "aromatic amine" (aniline-like), serving as a primary building block for antimalarials (e.g., Primaquine precursors) and organic ligands.
This analysis provides researchers with the mechanistic grounding required to utilize these molecules in drug design and synthesis.[1]
Structural & Electronic Profiling
The defining difference lies in the communication between the exocyclic amino group and the endocyclic quinoline nitrogen.
Tautomerism vs. Resonance[2]
-
2-Amino-6-methoxy-3-methylquinoline (Molecule A): The amino group at position C2 allows for amino-imino tautomerism . The hydrogen on the exocyclic amine can migrate to the ring nitrogen (N1), creating a 1,2-dihydro-2-imino species. This equilibrium affects binding affinity in biological pockets (e.g., H-bond donor/acceptor flipping). The 6-methoxy group acts as an Electron Donating Group (EDG), increasing electron density at C5 and C7, but the C2 position remains susceptible to nucleophilic displacement due to the adjacent ring nitrogen.
-
6-Aminoquinoline (Molecule B): The amino group at C6 cannot tautomerize with the ring nitrogen. It behaves as a standard aniline derivative. The lone pair contributes to the aromatic system via resonance, making the ring more electron-rich (nucleophilic) at the ortho/para positions relative to the amine (C5, C7, C8).
Physicochemical Comparison
| Feature | 2-Amino-6-methoxy-3-methylquinoline | 6-Aminoquinoline |
| Electronic Class | Heterocyclic Amidine / Vinylogous Amidine | Aromatic Amine (Aniline analog) |
| Tautomerism | Yes (Amino | No (Fixed Amino) |
| Basicity (pKa) | Lower (Ring N is less basic due to amidine resonance) | Higher (Ring N pKa ~5.6; Amino N is weakly basic) |
| Diazotization | Difficult (Requires non-aqueous conditions or concentrated acid) | Facile (Standard Sandmeyer conditions) |
| Fluorescence | High (Rigid, extended conjugation via Methoxy) | Moderate (pH dependent) |
| Key Reactivity | Electrophilic substitution at C5/C8; Displacement at C2 | Electrophilic substitution at C5; N-alkylation |
Visualization of Pathways[3]
Electronic Behavior & Tautomerism
The following diagram illustrates the fundamental difference in electronic states.
Synthetic Architectures
Synthesis of Molecule A (Friedländer Condensation)
Target: 2-Amino-6-methoxy-3-methylquinoline Methodology: The most precise route involves the condensation of an ortho-amino aldehyde with a nitrile possessing an alpha-methylene group.
-
Precursor 1: 2-Amino-5-methoxybenzaldehyde (Derived from reduction of 5-methoxy-2-nitrobenzaldehyde).
-
Precursor 2: Propionitrile (Provides the C3-Methyl and the C2-Nitrogen source).
-
Catalyst: Base-mediated (Piperidine or KOH).
Synthesis of Molecule B (Nitro Reduction)
Target: 6-Aminoquinoline Methodology: Classical Skraup synthesis followed by selective reduction.
-
Step 1 (Skraup): 4-Nitroaniline + Glycerol + H2SO4
6-Nitroquinoline. -
Step 2 (Reduction): 6-Nitroquinoline + H2 (Pd/C)
6-Aminoquinoline.
Synthetic Workflow Diagram
Experimental Protocols
Protocol A: Synthesis of 2-Amino-6-methoxy-3-methylquinoline
Rationale: This protocol utilizes a modified Friedländer approach, ensuring the correct regiochemistry of the methyl and amino groups.
Materials:
-
2-Amino-5-methoxybenzaldehyde (10 mmol)
-
Propionitrile (12 mmol)
-
Potassium hydroxide (KOH), pulverized (0.5 mmol)
-
Ethanol (Absolute, 20 mL)
Procedure:
-
Preparation: In a 50 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 2-amino-5-methoxybenzaldehyde (1.51 g) in absolute ethanol (20 mL).
-
Addition: Add propionitrile (0.66 g) followed by catalytic pulverized KOH.
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The aldehyde spot should disappear.[2]
-
Isolation: Cool the reaction mixture to room temperature. Pour onto crushed ice (50 g) with vigorous stirring.
-
Purification: A precipitate should form. Filter the solid, wash with cold water (3 x 10 mL), and recrystallize from ethanol/water to yield pale yellow crystals.
-
Validation: Confirm structure via 1H NMR. Look for the disappearance of the aldehyde proton (~9.8 ppm) and the appearance of the C3-Methyl singlet (~2.1-2.3 ppm).
Protocol B: Reduction to 6-Aminoquinoline
Rationale: Catalytic hydrogenation is preferred over iron/acid reduction for pharmaceutical purity to avoid metal residues.
Materials:
-
6-Nitroquinoline (10 mmol)
-
Palladium on Carbon (10% Pd/C, 10 wt% loading)
-
Methanol (30 mL)
-
Hydrogen Balloon (1 atm)
Procedure:
-
Suspension: Dissolve 6-nitroquinoline (1.74 g) in Methanol (30 mL) in a three-neck flask.
-
Catalyst Addition: Carefully add 10% Pd/C (170 mg) under an inert nitrogen atmosphere (Caution: Pd/C is pyrophoric).
-
Hydrogenation: Purge the system with Hydrogen gas. Attach a hydrogen balloon and stir vigorously at room temperature for 4 hours.
-
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Yield: 6-Aminoquinoline is obtained as a yellowish solid.[3]
-
Validation: Check melting point (114–116°C) and IR (Amino doublet at 3300–3400 cm⁻¹).
Biological & Pharmacological Relevance[2][6][7][8]
2-Amino-6-methoxy-3-methylquinoline
-
Mechanism: This scaffold is frequently investigated for DNA intercalation . The planar tricyclic-like structure (due to the methyl group locking conformation) allows it to slip between base pairs.
-
Target: Often used as a precursor for tacrine-analogs (Acetylcholinesterase inhibitors) or kinase inhibitors where the 2-amino group forms a critical "hinge-binding" hydrogen bond motif with the kinase ATP pocket.
6-Aminoquinoline[4][5][9][10]
-
Mechanism: Acts primarily as a lysosomotropic agent (accumulates in acidic lysosomes) when derivatized.
-
Target: It is the core pharmacophore for 8-aminoquinoline antimalarials (by modification) and is used to synthesize ligands for transition metal complexes (e.g., for fluorescent sensing of Zinc or Copper).
References
-
Synthesis of 2-Aminoquinolines
-
Tautomerism in 2-Aminoquinolines
-
6-Aminoquinoline Data
- Title: 6-Aminoquinoline | C9H8N2 | CID 11373.
- Source: PubChem - NIH.
-
URL:[Link]
-
Friedländer Synthesis Context
- Title: Synthesis, spectral characterization... of 2-formyl-6-methoxy-3-carbethoxy quinoline.
- Source: PMC (PubMed Central).
-
URL:[Link]
Sources
Technical Guide & SDS: 2-Amino-6-methoxy-3-methylquinoline Hydrochloride
This technical guide provides an in-depth analysis of 2-Amino-6-methoxy-3-methylquinoline hydrochloride , a substituted quinoline derivative used primarily as a pharmacophore in medicinal chemistry. This document synthesizes safety data, synthesis protocols, and application insights, structured for researchers and drug development professionals.
Substance Identification & Chemical Properties
This compound represents a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and anti-infective agents (structurally related to 8-aminoquinoline antimalarials like Primaquine).
| Property | Data |
| Chemical Name | This compound |
| CAS Number (Free Base) | 203506-30-3 |
| CAS Number (Salt) | Not formally assigned in major public registries; refer to Free Base CAS |
| Molecular Formula | C₁₁H₁₂N₂O[][][3][4] · HCl |
| Molecular Weight | 224.69 g/mol (Salt); 188.23 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Water (moderate due to salt form) |
| Melting Point | >200°C (Decomposition often observed for HCl salts) |
Structural Logic
The molecule consists of a quinoline bicycle:
-
Position 2: An amino group (-NH₂), serving as a hydrogen bond donor.
-
Position 3: A methyl group (-CH₃), providing hydrophobic bulk.
-
Position 6: A methoxy group (-OCH₃), an electron-donating group that influences the electronic properties of the aromatic ring.
Synthesis & Production Protocols
The synthesis of 2-amino-3-alkylquinolines is classically achieved via the condensation of o-aminocarbonyl compounds with nitriles. For this specific target, the Friedländer-type condensation is the most chemically robust route.
Core Synthesis Pathway
Precursors: 2-Amino-5-methoxybenzaldehyde and Propionitrile.
Mechanistic Insight
The reaction exploits the acidity of the
Figure 1: Synthetic workflow from precursors to the hydrochloride salt.
Experimental Protocol (Step-by-Step)
Step 1: Condensation (Free Base Formation)
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-amino-5-methoxybenzaldehyde (10 mmol) in absolute ethanol (20 mL).
-
Addition: Add propionitrile (12 mmol, 1.2 eq) and a catalytic amount of piperidine (0.5 mL).
-
Reaction: Reflux the mixture for 6–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 3:1) until the aldehyde spot disappears.
-
Work-up: Cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from ethanol/water or purify via flash column chromatography (Silica gel) to yield the free base.
Step 2: Salt Formation (Hydrochloride)
-
Dissolution: Dissolve the purified free base (1.0 g) in minimal anhydrous 1,4-dioxane or diethyl ether.
-
Acidification: Dropwise add 4M HCl in dioxane (1.5 eq) at 0°C with vigorous stirring. A precipitate will form immediately.
-
Isolation: Stir for 30 minutes. Filter the solid under vacuum.
-
Drying: Wash the filter cake with cold diethyl ether (3x) to remove excess acid. Dry under high vacuum at 40°C for 4 hours.
Safety Data Sheet (SDS) - Technical Summary
Note: While specific toxicological data for this exact salt may be limited, classification is derived from the structural analogs (aminoquinolines) and the free base CAS 203506-30-3.
Hazards Identification (GHS Classification)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Handling & Storage Logic
The hydrochloride salt is hygroscopic and sensitive to light. The amine functionality can oxidize over time if not stored properly.
| Parameter | Specification |
| Storage Temp | 2–8°C (Refrigerate) |
| Atmosphere | Inert gas (Argon or Nitrogen) recommended |
| Incompatibility | Strong oxidizing agents, strong bases (will liberate free base) |
Emergency Response Workflow
Figure 2: Emergency response decision tree for exposure incidents.
Applications in Drug Development
This compound is not merely a reagent; it is a pharmacophore . The 2-aminoquinoline scaffold is privileged in medicinal chemistry due to its ability to form bidentate hydrogen bonds (donor-acceptor motif) in enzyme active sites.
Kinase Inhibition
The 2-amino-3-methyl motif mimics the adenine ring of ATP.
-
Mechanism: It can bind to the hinge region of kinases (e.g., Src, PI3K). The 6-methoxy group provides electron density that often improves
-stacking interactions with the gatekeeper residues.
Antimalarial Research
Structurally homologous to Primaquine and Tafenoquine (8-aminoquinolines), though this is a 2-amino variant.
-
Utility: Used as a building block to synthesize novel antiprotozoal agents where the position of the amine is shifted to alter metabolic stability and reduce hematological toxicity (hemolysis).
Fluorescent Probes
Quinolines are inherently fluorescent. The "push-pull" electronic system created by the 2-amino (donor) and the quinoline nitrogen (acceptor) makes this core useful for designing pH-sensitive biological probes.
Analytical Verification
To validate the synthesis of 2-Amino-6-methoxy-3-methylquinoline HCl, the following spectral signatures are required:
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | δ 2.1–2.3: Singlet (3H) for 3-Methyl group.δ 3.8: Singlet (3H) for 6-Methoxy group.δ 7.0–8.0: Multiplet (aromatic protons).δ 8.5–9.0: Broad singlet (exchangeable) for -NH₂/HCl protons. |
| Mass Spectrometry | [M+H]⁺: 189.1 m/z (Corresponds to free base C₁₁H₁₂N₂O). |
| Elemental Analysis | Chlorine content should match ~15.7% (theoretical for mono-HCl). |
References
-
Dou, G., Wang, D., & Shi, D. (2016).[5] Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH. Heterocycles. Retrieved from [Link]
-
PubChem. (n.d.). 2-amino-6-methoxy-3-methylquinoline (Compound Summary). National Library of Medicine. Retrieved from [Link]
Sources
Methodological & Application
Application Note: Preparation of 2-Amino-6-methoxy-3-methylquinoline Hydrochloride
[1]
Part 1: Introduction & Strategic Analysis
Executive Summary
2-Amino-6-methoxy-3-methylquinoline is a specialized aminoquinoline intermediate, structurally significant in the development of tyrosine kinase inhibitors and receptor modulators.[1] The presence of the 2-amino group adjacent to the ring nitrogen, combined with the 3-methyl substitution, creates a specific steric and electronic environment crucial for binding affinity in ATP-competitive pockets.[1]
This guide details a robust, two-stage synthetic pathway:
-
Construction of the Quinoline Core: Utilizing a modified Doebner-Miller synthesis to form the 6-methoxy-3-methylquinoline scaffold.[1]
-
Regioselective Amination: Employing the Chichibabin reaction to introduce the amino group at the C2 position.
-
Salt Formation: Conversion to the hydrochloride salt for enhanced stability and solubility.
Retrosynthetic Analysis
The synthesis is designed to utilize readily available commodity chemicals—p-anisidine and methacrolein.[1] The strategic disconnection reveals the quinoline core formation as the primary challenge, followed by nucleophilic aromatic substitution.
Part 2: Materials & Reagents[2][3]
| Component | Grade | Role | Safety Note |
| 4-Methoxyaniline (p-Anisidine) | >99% | Starting Material | Toxic by inhalation/contact.[1] |
| Methacrolein (or Methacrolein diacetate) | >95% | C3-C4 Fragment Source | Lachrymator, flammable.[1] |
| Sodium Amide (NaNH₂) | 95% (Granular) | Aminating Agent | Reacts violently with water.[1] Handle under N₂. |
| Toluene | Anhydrous | Solvent | Flammable. |
| Hydrochloric Acid | 4M in Dioxane | Salt Formation | Corrosive. |
| Nitrobenzene | Reagent | Oxidant (Step 1) | Toxic.[2] |
| Sulfuric Acid | Conc. (98%) | Catalyst/Solvent | Corrosive. |
Part 3: Detailed Experimental Protocol
Phase 1: Synthesis of 6-Methoxy-3-methylquinoline (Doebner-Miller Modification)[1]
This step constructs the heterocyclic core. The use of methacrolein ensures the methyl group is positioned at C3.
Mechanism: The reaction proceeds via conjugate addition of the aniline nitrogen to the
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and dropping funnel.
-
Acidification: Charge 4-methoxyaniline (12.3 g, 100 mmol) and nitrobenzene (6.0 g, ~50 mmol) into the flask. Cautiously add concentrated sulfuric acid (30 mL). Exotherm warning: Cool in an ice bath if temperature exceeds 60°C.
-
Addition: Heat the mixture to 100°C. Dropwise add methacrolein (10.5 g, 150 mmol) over 45 minutes.
-
Note: Methacrolein diacetate can be used for a more controlled release of the aldehyde, reducing polymerization side-products.
-
-
Reaction: Reflux the mixture at 130-140°C for 4 hours. The solution will turn dark brown/black.
-
Workup:
-
Purification: Dry the organic layer over MgSO₄, filter, and concentrate. Purify the crude oil via flash column chromatography (Hexane:EtOAc 8:2) to yield 6-methoxy-3-methylquinoline as a pale yellow oil/solid.[1]
-
Target Yield: 60-70%
-
Phase 2: Chichibabin Amination (Regioselective C2-Amination)[1]
The Chichibabin reaction is the most direct method to install the amino group at C2. The 3-methyl substituent does not sterically hinder the C2 position significantly.[1]
-
Setup: Flame-dry a 250 mL 3-neck flask under a nitrogen atmosphere. Equip with a reflux condenser and N₂ inlet.
-
Reagent Prep: Suspend Sodium Amide (NaNH₂) (4.7 g, 120 mmol) in anhydrous Toluene (100 mL).
-
Critical: Ensure NaNH₂ is fresh and free of yellow crust (peroxides).
-
-
Addition: Add the 6-methoxy-3-methylquinoline (10.4 g, 60 mmol) dissolved in 20 mL dry toluene to the suspension.
-
Reaction: Heat the mixture to reflux (110°C) for 6-8 hours.
-
Observation: Evolution of hydrogen gas (bubbling) and a color change to deep red/brown indicates formation of the amino-sodio intermediate.
-
-
Quenching:
-
Cool the mixture to 0°C.
-
Cautiously decompose excess NaNH₂ by dropwise addition of Ethanol (10 mL), followed by Water (50 mL). Warning: Hydrogen evolution.
-
-
Isolation:
-
Separate the organic layer.[2] Extract the aqueous layer with Toluene (2 x 50 mL).
-
Combine organics and wash with brine.
-
Dry over Na₂SO₄ and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).
-
Intermediate Product: 2-Amino-6-methoxy-3-methylquinoline (Free Base).[1]
-
Phase 3: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base (5.0 g) in absolute ethanol (25 mL).
-
Acidification: Cool to 0°C. Add 4M HCl in Dioxane (or ethanolic HCl) dropwise until pH < 2.
-
Precipitation: Add Diethyl Ether (50-100 mL) slowly to induce precipitation.
-
Filtration: Filter the white/off-white precipitate under nitrogen. Wash with cold ether.
-
Drying: Dry in a vacuum oven at 40°C for 12 hours.
Part 4: Process Control & Validation
Analytical Parameters
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity (HPLC) | > 98.0% | C18 Column, ACN/Water (0.1% TFA) |
| ¹H NMR (DMSO-d₆) | Confirms structure | 400 MHz |
| Mass Spec (ESI) | [M+H]⁺ = 189.23 (Free base) | LC-MS |
| Chloride Content | 15.5 - 16.0% | Titration (AgNO₃) |
NMR Interpretation (Free Base)[1]
Part 5: Pathway Visualization
Caption: Synthetic workflow for 2-Amino-6-methoxy-3-methylquinoline HCl via Doebner-Miller cyclization and Chichibabin amination.
Part 6: Troubleshooting & Safety
Common Pitfalls
-
Low Yield in Step 1: Polymerization of methacrolein is common. Solution: Use a polymerization inhibitor (hydroquinone) or use methacrolein diacetate.
-
Incomplete Amination: Chichibabin reactions can stall. Solution: Ensure anhydrous conditions; water destroys NaNH₂ instantly. Use fresh NaNH₂.
-
Tarry Products: Quinoline synthesis often produces tar. Solution: Rigorous steam distillation is required to separate the product from the tarry residue.
Safety (MSDS Highlights)
-
Sodium Amide: Reacts violently with water. Can form explosive peroxides upon prolonged storage. Destroy excess carefully with alcohol.
-
p-Anisidine: Highly toxic, potential carcinogen.[1] Use in a fume hood.
-
Nitrobenzene: Toxic by absorption through skin.
Part 7: References
-
Bergstrom, F. W. (1944). "The Utilization of the Chichibabin Reaction." Chemical Reviews, 35(1), 77–277. Link[1]
-
Manske, R. H., & Kulka, M. (1953). "The Skraup Synthesis of Quinolines." Organic Reactions, 7, 59. Link[1]
-
Sigma-Aldrich. "2-Amino-6-methoxy-3-methylquinoline Product Page (CAS 203506-30-3)."[1][5] Link
-
Vandekerckhove, S., & D'hooghe, M. (2015). "Quinoline synthesis: an overview of the current state of the art." Bioorganic & Medicinal Chemistry, 23(16), 5098-5119.[1] Link[1]
-
Tomita, K. (1951). "Studies on the Antibacterial Agents. I. Synthesis of 2-Amino-3-methylquinoline Derivatives." Journal of the Pharmaceutical Society of Japan, 71(10), 1100-1102. Link
Technical Guide: Solvent Engineering for 2-Amino-6-methoxy-3-methylquinoline Functionalization
Part 1: Core Directive & Strategic Overview
The "Personality" of the Molecule
2-Amino-6-methoxy-3-methylquinoline (CAS: 203506-30-3) is not merely a generic building block; it is a poly-functionalized heterocyclic scaffold with distinct electronic and steric characteristics that dictate solvent choice.
-
Electronic Profile: The 6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the quinoline ring, particularly at the C5 and C7 positions, and enhancing the basicity of the ring nitrogen. However, the 2-amino group is the primary nucleophile.
-
Steric Profile: The 3-methyl group introduces proximal steric hindrance to the exocyclic amine. This is the critical "failure point" in many protocols—solvents that are too viscous or bulky may impede reaction kinetics at the 2-amino position due to the "ortho-effect" of the 3-methyl group.
-
Solubility Challenge: The molecule possesses a lipophilic core (methyl/methoxy quinoline) competing with polar hydrogen-bonding centers (amine/ring nitrogen). This amphiphilic nature requires a "Goldilocks" solvent strategy—polar enough to dissolve, but aprotic enough to prevent nucleophile quenching.
The Solvent Selection Matrix
Do not rely on trial-and-error. Use this matrix to select the solvent based on the Reaction Class .
| Reaction Class | Primary Solvent System | Secondary Choice | Critical Parameter |
| N-Acylation / Sulfonylation | Dichloromethane (DCM) or THF | DMF (if solubility issues arise) | Solvation vs. Nucleophilicity: DCM dissolves the substrate without solvating the amine protons, maximizing nucleophilic attack. |
| Pd-Catalyzed Coupling | 1,4-Dioxane / Water (4:1) | Toluene / n-Butanol | Dielectric Constant: High enough to solubilize the catalyst system but lipophilic enough for the quinoline. |
| Cyclocondensation | Glacial Acetic Acid or Ethanol | Diphenyl Ether (High Temp) | Proton Transfer: Protic solvents facilitate the tautomeric shifts required for ring closure. |
| Nucleophilic Substitution (SnAr) | DMSO or NMP | Acetonitrile | Dipole Moment: High polarity stabilizes the Meisenheimer-like transition states. |
Part 2: Detailed Protocols & Methodologies
Protocol A: Kinetic Control – N-Acylation (Amide Formation)
Targeting the 2-amino group while managing 3-methyl steric hindrance.
Rationale: The 2-amino group is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the quinoline ring (despite the 6-OMe donation). We use DCM to maintain a non-polar environment that destabilizes the amine-salt intermediate, pushing the equilibrium forward.
Reagents:
-
Substrate: 2-Amino-6-methoxy-3-methylquinoline (1.0 eq)
-
Electrophile: Acyl Chloride (1.1 eq)
-
Base: Triethylamine (TEA) or Pyridine (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM) [Concentration: 0.1 M]
Step-by-Step Methodology:
-
Dissolution: In a flame-dried flask under Argon, dissolve 1.0 eq of the quinoline in anhydrous DCM. Note: If the solution is cloudy, add dry DMF dropwise (max 5% v/v) until clear.
-
Base Addition: Add TEA (1.2 eq) via syringe. The solution may darken slightly due to charge-transfer complex formation.
-
Cryogenic Control: Cool the mixture to 0°C . The 3-methyl group restricts rotation; cooling reduces side reactions (like bis-acylation) while allowing the specific conformer to react.
-
Electrophile Addition: Add the Acyl Chloride dropwise over 15 minutes.
-
The "Solvent Swap" Workup:
-
Quench with saturated NaHCO₃.
-
Crucial Step: Do not extract with Ethyl Acetate immediately. The product often precipitates from DCM upon water addition. Check the interface. If precipitate forms, filter it directly (highest purity). If not, extract with DCM.[1]
-
Protocol B: Thermodynamic Control – Tricyclic Ring Formation
Synthesis of Pyrimido[1,2-a]quinolines via condensation with Diethyl Malonate.
Rationale: This reaction requires high thermal energy to overcome the activation barrier of the 3-methyl steric clash. Low-boiling solvents (DCM, THF) will fail. We utilize Diphenyl Ether or Dowtherm A for their high boiling points (>250°C) and inertness.
Step-by-Step Methodology:
-
Melt Phase: Combine 2-Amino-6-methoxy-3-methylquinoline (1.0 eq) and Diethyl Malonate (1.5 eq) in a round-bottom flask.
-
Solvent: Add Diphenyl Ether (5 volumes relative to weight of substrate).
-
Thermal Ramp: Heat to 220°C using a sand bath or heating mantle.
-
Observation: Methanol/Ethanol will distill off. Use a Dean-Stark trap if possible to drive equilibrium.
-
-
Monitoring: Reaction typically requires 4-6 hours.
-
Isolation (The Anti-Solvent Crash):
-
Cool the dark mixture to ~60°C.
-
Slowly add n-Hexane (10 volumes). The non-polar hexane is miscible with Diphenyl Ether but insoluble to the polar tricyclic product.
-
The product will crash out as a solid. Filter and wash with copious hexane to remove high-boiling solvent residues.
-
Part 3: Visualization & Logic Flow
Decision Tree for Solvent Selection
The following diagram illustrates the logical pathway for selecting the optimal solvent system based on the desired chemical transformation and the specific constraints of the 2-amino-6-methoxy-3-methylquinoline scaffold.
Caption: Logical workflow for solvent selection based on reaction energetics and steric constraints of the 3-methyl group.
Part 4: Troubleshooting & Optimization
Solubility "Rescue" Agents
If the substrate fails to dissolve in the primary solvent (often due to high crystal lattice energy from the amino-quinoline H-bonding network), use these "Rescue Agents" sparingly:
-
HFIP (Hexafluoroisopropanol): Add 1-2% v/v to DCM. It disrupts strong H-bonds without deactivating nucleophiles as strongly as protic acids.
-
TFA (Trifluoroacetic acid): Only for non-nucleophilic reactions (e.g., hydrogenations).
The "3-Methyl" Steric Trap
Symptom: Reaction stalls at 50% conversion despite excess reagents. Cause: The 3-methyl group blocks the trajectory of the incoming electrophile, and the product (if formed) inhibits further reaction of the starting material by aggregating. Solution:
-
Dilution: Increase solvent volume from 10V to 20V.
-
Temperature: Switch from DCM (boiling point 40°C) to Dichloroethane (DCE) (boiling point 84°C) to provide more thermal energy for conformational rotation.
References
-
Sigma-Aldrich. 2-Amino-6-methoxy-3-methylquinoline Product Specification & Properties.Link
-
PubChem. 2-Amino-6-methoxy-3-methylquinoline Compound Summary (CID 12327060).[2] National Library of Medicine. Link
-
BenchChem. Technical Guide: Synthesis and Properties of 2-Aminoquinoline Derivatives.Link
-
Dou, G., et al. (2016). Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH.[3] (Demonstrates solvent effects on similar amino-quinoline scaffolds). Link
-
Fisher Scientific. Material Safety Data Sheet and Solubility Data for Aminoquinolines.Link
Sources
Application Note: Storage & Handling of 2-Amino-6-methoxy-3-methylquinoline Hydrochloride
Part 1: Introduction & Physicochemical Profile
Executive Summary
2-Amino-6-methoxy-3-methylquinoline hydrochloride (CAS: Variable depending on salt stoichiometry, Free base: 1078-28-0) is a functionalized quinoline scaffold often utilized as a fluorescent intermediate, a building block in medicinal chemistry (targeting KCNQ channels or similar pathways), or an analytical reference standard.[1]
The integrity of this compound is critical. As an amino-quinoline, it is susceptible to photo-oxidation (browning) and, as a hydrochloride salt, it is hygroscopic . Improper storage leads to concentration drift, spectral shifts in fluorescence assays, and the formation of degradation products that may interfere with biological IC50 determinations.
Physicochemical Properties
Understanding the molecule's behavior is the foundation of this protocol.
| Property | Description | Impact on Storage |
| Structure | Bicyclic aromatic amine with methoxy/methyl groups. | Light Sensitive: The conjugated system absorbs UV/Blue light, prone to photo-degradation. |
| Salt Form | Hydrochloride (HCl). | Hygroscopic: Avidly absorbs atmospheric moisture, leading to hydrolysis or caking. |
| Solubility | High in DMSO (>50 mM), Moderate in Water/Ethanol. | Solvent Choice: DMSO is preferred for stock solutions to prevent hydrolysis and microbial growth. |
| pKa | Basic amine (~7-9) protonated in HCl form. | pH Sensitivity: Stable in acidic/neutral media; free base precipitates in high pH buffers. |
Part 2: Preparation of Master Stock Solution
Objective: Create a 50 mM Master Stock Solution in Anhydrous DMSO.
Reagents & Equipment
-
Compound: this compound (Solid).
-
Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%, stored over molecular sieves).
-
Container: Amber borosilicate glass vials (2 mL or 4 mL) with PTFE-lined caps.
-
Gas: Argon or Nitrogen (for headspace purging).
Protocol: Dissolution & Aliquoting
-
Equilibration: Allow the vial of solid compound to equilibrate to room temperature for 30 minutes before opening.
-
Scientific Rationale: Prevents condensation of atmospheric water vapor onto the cold hygroscopic salt.
-
-
Weighing: Weigh approximately 11.2 mg of compound (assuming MW ~224.69 g/mol for HCl salt; verify specific batch MW on CoA).
-
Solvation: Add 1.0 mL of Anhydrous DMSO.
-
Note: Do not use water for long-term stock. Water promotes hydrolytic degradation and microbial growth at 4°C.
-
-
Mixing: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at ambient temperature for 2 minutes.
-
Visual Check: Solution should be clear and colorless to pale yellow. Dark yellow/brown indicates oxidation.
-
-
Aliquoting: Dispense into single-use aliquots (e.g., 50 µL or 100 µL) into amber vials.
-
Critical Step: Avoid "bulk" storage. Repeated freeze-thaw cycles cause micro-precipitation and concentration gradients.
-
Part 3: Storage Conditions & Stability Matrix
Recommended Storage Conditions
| State | Temperature | Container | Shelf Life | Notes |
| Solid Powder | 4°C or -20°C | Amber Glass + Desiccant | 2 Years | Keep tightly sealed to prevent deliquescence. |
| DMSO Stock | -20°C | Amber Glass / Polypropylene | 6-12 Months | Optimal. Stable. Viscous at -20°C; freezes at lower temps. |
| DMSO Stock | -80°C | Amber Glass / Polypropylene | >1 Year | Best for banking. Ensure vial seal integrity. |
| Aqueous Sol. | 4°C | Plastic | < 1 Week | High Risk. Prone to hydrolysis/precipitation. |
The Freeze-Thaw Protocol
To use a stored aliquot:
-
Remove from freezer and thaw at Room Temperature (RT) protected from light.
-
Vortex immediately after thawing.
-
Mechanism: DMSO crystallizes fractionally. The compound concentrates in the liquid phase during freezing. Vortexing re-homogenizes the solution.
-
-
Dilute into assay buffer immediately. Do not re-freeze aliquots more than once.
Part 4: Quality Control & Troubleshooting
Self-Validating QC Check
Before running a high-value assay, validate the stock solution using UV-Vis spectroscopy.
-
Method: Dilute stock 1:1000 in Methanol.
-
Acceptance Criteria:
-
Distinct absorption peaks (typical of quinolines) in the 230-350 nm range.
-
No turbidity at 600 nm (baseline should be zero).
-
If
shifts >5 nm compared to the reference spectrum, discard the stock.
-
Troubleshooting Guide
-
Precipitation upon dilution in buffer:
-
Cause: The "Crash-out" effect. The hydrophobic quinoline core is insoluble in aqueous media at neutral pH.
-
Solution: Keep final DMSO concentration < 1% (v/v). Dilute stepwise (Stock -> Intermediate in 50% DMSO -> Final Buffer).
-
-
Solution turns brown:
Part 5: Workflow Visualization
The following diagram illustrates the logical flow for processing the compound from solid state to assay, emphasizing critical control points (CCPs).
Caption: Critical path for handling 2-Amino-6-methoxy-3-methylquinoline HCl. Yellow nodes indicate temperature-sensitive steps.
Part 6: References
-
PubChem. 2-amino-6-methoxy-3-methylquinoline (Compound Summary). National Library of Medicine. Accessed October 2023. [Link](Note: General search landing used for verification of structure class).
-
Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for DMSO stock stability and solubility profiles).
-
Cheng, X., et al. Stability of DMSO Stock Solutions in High-Throughput Screening. J Biomol Screen. 2003. (Establishes the -20°C standard for small molecule libraries).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Amino-6-methoxy-3-methylquinoline Synthesis
The following technical guide is structured as a specialized support center resource for researchers optimizing the synthesis of 2-Amino-6-methoxy-3-methylquinoline (CAS: 203506-30-3).[]
Ticket ID: #QZN-2026-OPT Status: Open Subject: Yield Improvement & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Div.[]
Executive Summary & Molecule Profile[1][2]
Target Molecule: 2-Amino-6-methoxy-3-methylquinoline Core Challenge: The synthesis of 2-aminoquinolines substituted at the 3-position often suffers from low yields due to competitive side reactions (dimerization) and the steric/electronic deactivation of the 2-position during nucleophilic substitution.[] Primary Applications: Precursor for tyrosine kinase inhibitors, receptor antagonists, and specialized solvatochromic dyes.
Validated Synthetic Pathways
To provide accurate troubleshooting, we must first establish the synthetic route you are utilizing. This guide covers the two most robust industrial pathways:
-
Pathway A (The "Displacement" Route): Chlorination of a 2-quinolone intermediate followed by amination.[] This is the most scalable method.
-
Pathway B (The "Friedländer" Route): Direct condensation of 2-amino-5-methoxybenzaldehyde with propionitrile.[] This is the most atom-economic method but chemically sensitive.[]
Pathway A: The Displacement Route (Recommended for Scale)
Workflow: p-Anisidine
Core Protocol Visualization
Caption: Step-wise conversion of p-anisidine to the target via the 2-chloro intermediate.
Troubleshooting Guide: Pathway A
Phase 1: Cyclization to 2-Quinolone
Issue: Low yield of the 2-quinolone intermediate; formation of sticky black tar.[]
-
Root Cause: Inefficient ring closure due to weak acid catalyst or temperature fluctuations.[]
-
Solution:
-
Reagent Switch: If using dilute acid, switch to Polyphosphoric Acid (PPA) . PPA acts as both solvent and catalyst, driving cyclization effectively at 100–120°C.
-
Temperature Control: Do not exceed 140°C. High temperatures promote polymerization of the acrylamide side chain.
-
Phase 2: Chlorination (The "Yield Killer")
Issue: Incomplete conversion to 2-chloro derivative; presence of hydrolyzed starting material.[]
-
Root Cause: Moisture ingress deactivating POCl
, or insufficient Vilsmeier-Haack active species.[] -
Solution:
-
The "DMF Boost": Add a catalytic amount of DMF (dimethylformamide) to the POCl
. This forms the Vilsmeier reagent in situ, which is a more potent chlorinating agent than POCl alone. -
Moisture Protocol: Ensure all glassware is oven-dried. POCl
degrades rapidly with atmospheric moisture.[]
-
Phase 3: Amination (The Critical Step)
Issue: Reaction stalls at 50% conversion; requires extreme pressures.
-
Root Cause: The 3-methyl group provides steric hindrance, and the electron-donating 6-methoxy group deactivates the ring toward nucleophilic attack (S
Ar).[] -
Solution:
-
Catalysis: Use Copper(I) Iodide (CuI) (10 mol%) with a ligand like L-proline or DMEDA.[] This switches the mechanism from pure S
Ar to a Ullmann-type coupling, allowing the reaction to proceed at lower temperatures (80–100°C) with higher conversion. -
Ammonia Source: Replace aqueous ammonia (which causes hydrolysis back to quinolone) with Saturated Methanolic Ammonia or heat with Urea (fusion method) followed by hydrolysis.[]
-
Pathway B: The Friedländer Route (Direct Synthesis)
Workflow: 2-Amino-5-methoxybenzaldehyde + Propionitrile
Core Protocol Visualization
Caption: Base-catalyzed condensation of an amino-aldehyde with a nitrile.
Troubleshooting Guide: Pathway B
Phase 1: Condensation Failure
Issue: Recovery of starting aldehyde; formation of "aldol" side products.
-
Root Cause: Propionitrile has a high pKa (~25).[] Standard bases (NaOH/KOH) are often insufficient to deprotonate it effectively to generate the nucleophile.
-
Solution:
-
Base Upgrade: Switch to Potassium tert-butoxide (t-BuOK) in anhydrous THF or DMF.[] The stronger base ensures higher concentration of the nitrile anion.
-
Solvent System: Use Sulfolane or Diglyme to allow higher reaction temperatures (reflux >120°C) which helps overcome the activation energy barrier for the initial attack.
-
Phase 2: Aldehyde Instability
Issue: The 2-amino-benzaldehyde precursor degrades (turns dark) before reaction.[]
-
Root Cause: o-Aminoaldehydes are prone to self-condensation (polymerization).[]
-
Solution:
-
In-Situ Generation: Do not isolate the aldehyde. Generate it from the reduction of 2-nitro-5-methoxybenzaldehyde (using Fe/HCl or H2/Pd) and immediately add the nitrile and base to the crude reduction mixture (after neutralization).[]
-
Comparative Data: Optimization Parameters
The following table summarizes yield improvements observed when switching from "Standard" to "Optimized" conditions.
| Parameter | Standard Condition | Optimized Condition | Yield Impact |
| Chlorination Reagent | Neat POCl | POCl | +15-20% |
| Amination Solvent | Aqueous NH | Sat.[] NH | +30% (Avoids hydrolysis) |
| Amination Catalyst | None (Thermal) | CuI (10%) / L-Proline (20%) | +25% (Faster kinetics) |
| Friedländer Base | KOH / Ethanol | t-BuOK / Anhydrous THF | +40% (Better deprotonation) |
Frequently Asked Questions (FAQs)
Q1: Can I use the Meth-Cohn reaction (Vilsmeier on N-propionyl-p-anisidine) to get the target directly? A: No.[] The classic Meth-Cohn reaction introduces a formyl group (-CHO) at the 3-position.[] While it will cyclize to form a quinoline ring, you will obtain 2-chloro-3-formyl-6-methoxyquinoline or 2-chloro-3-methyl-quinoline-3-carbaldehyde derivatives.[] You would then need an extra step to decarbonylate (remove the CHO) or reduce it to a methyl, which is inefficient compared to the routes described above.
Q2: Why is the amination of the 2-chloro intermediate so slow compared to 4-chloro quinolines? A: This is due to electronic effects.[] The nitrogen in the quinoline ring is electron-withdrawing, activating positions 2 and 4. However, the 6-methoxy group is an electron donor (by resonance), which pushes electron density into the ring, partially deactivating it toward nucleophilic attack. Additionally, the 3-methyl group creates steric hindrance, physically blocking the approach of the ammonia nucleophile. This is why Cu-catalysis is highly recommended.[]
Q3: My product has a persistent yellow/brown color even after recrystallization. How do I purify it? A: Quinoline amines are prone to air oxidation, forming quinone-imine impurities.[]
-
Purification: Perform recrystallization from Ethanol/Water with a pinch of Sodium Dithionite (reducing agent) or activated charcoal.[]
-
Storage: Store the final product under Argon or Nitrogen in an amber vial.
References
-
Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. Link
-
Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., Carreiras, M. C., & Soriano, E. (2009). Recent Advances in the Friedländer Reaction. Chemical Reviews, 109(6), 2652–2671. Link[]
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research, 41(11), 1450–1460. Link[]
-
BenchChem Technical Repository. (2025). Synthesis of 6-Methoxy-2-methylquinolin-4-amine and Isomers. Link (Note: Generalized reference for structural isomers).[]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific reagents, particularly POCl
Sources
Technical Support Center: Purification of 2-Amino-6-methoxy-3-methylquinoline Hydrochloride
This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxy-3-methylquinoline hydrochloride. Ensuring the high purity of this compound is critical for its downstream applications, particularly in pharmaceutical research where impurities can significantly impact biological activity and safety profiles.[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions to address common challenges encountered during its purification.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both procedural solutions and the underlying scientific rationale.
Issue 1: My final product is off-color (yellow to brown) and shows multiple spots on TLC.
Question: After synthesis and initial workup, my isolated this compound is a brownish solid instead of the expected color. Thin-Layer Chromatography (TLC) analysis shows the main product spot along with several colored impurities near the baseline and some streaking. What is the cause and the best purification strategy?
Underlying Cause: The discoloration is likely due to the presence of highly conjugated, colored byproducts or degradation products formed during the synthesis.[2] Quinoline synthesis, particularly under harsh acidic conditions like the Skraup or Doebner-von Miller reactions, can produce polymeric tars and other colored impurities.[3][4] The basic amino group also makes the quinoline ring system susceptible to oxidation, which can generate colored species.[5]
Solution: Recrystallization with Activated Carbon Treatment
Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.[6] The addition of activated carbon is highly effective for adsorbing colored impurities.[7]
Detailed Protocol: Decolorizing Recrystallization
-
Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For a hydrochloride salt like this, polar protic solvents are often suitable. A good starting point is a mixture of ethanol and water or isopropanol.[8]
-
Dissolution: In a flask, add the crude, colored solid and the minimum amount of hot solvent required for complete dissolution. This creates a saturated solution.[6]
-
Activated Carbon Treatment: Add a small amount of activated carbon (typically 1-2% of the solute's weight) to the hot solution.
-
Expert Insight: Do not add activated carbon to a boiling solution, as this can cause violent bumping. Let the solution cool slightly before adding it.
-
-
Hot Filtration: Swirl the mixture for a few minutes to allow the carbon to adsorb the impurities. While still hot, filter the solution through a fluted filter paper or a Celite pad to remove the activated carbon. This step must be performed quickly to prevent premature crystallization of the product in the filter funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, cool the flask in an ice bath to maximize the yield of the precipitate.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Issue 2: My NMR/LC-MS analysis indicates the presence of unreacted starting materials or isomeric impurities.
Question: My analytical data (¹H NMR, LC-MS) shows that my product is contaminated with precursors (e.g., the corresponding aniline) or a positional isomer. Recrystallization has not been effective in removing these impurities. How can I achieve higher purity?
Underlying Cause: Isomeric impurities often have very similar solubility profiles to the desired product, making separation by recrystallization difficult.[5] Likewise, starting materials that are structurally similar may co-crystallize with the product. In these cases, a separation technique based on differing polarity, such as column chromatography, is required.[9][10]
Solution: Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it. For polar, basic compounds like aminoquinolines, special considerations are necessary to prevent poor separation and peak tailing.[5]
Detailed Protocol: Column Chromatography of the Free Base
It is often more effective to purify the free base of the amine before converting it to the hydrochloride salt, as the basicity of the amino group can cause strong, sometimes irreversible, adsorption onto the acidic silica gel.[5]
-
Liberate the Free Base: Dissolve the crude hydrochloride salt in water and basify the solution with an aqueous solution of sodium bicarbonate or sodium carbonate until the pH is ~9-10. Extract the free base into an organic solvent like dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate it to obtain the crude free base.
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or toluene) and a more polar solvent (like ethyl acetate) is typical.[11] Start with a low polarity mixture (e.g., 9:1 Hexanes:Ethyl Acetate) and gradually increase the polarity based on TLC analysis.
-
Expert Insight: To prevent peak tailing caused by the basic amine interacting with acidic silica, add a small amount of triethylamine (~0.5-1%) to the mobile phase. This deactivates the acidic sites on the silica gel.[5]
-
-
Packing and Loading: Prepare a slurry of silica gel in the initial mobile phase and pack the column. Dissolve the crude free base in a minimal amount of DCM and load it onto the column.[11]
-
Elution and Collection: Begin eluting the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Conversion to Hydrochloride Salt: Combine the pure fractions, evaporate the solvent, and dissolve the purified free base in a suitable solvent like anhydrous diethyl ether or isopropanol. Add a solution of HCl in ether or isopropanol dropwise until precipitation is complete. Collect the pure hydrochloride salt by filtration.[8]
Issue 3: The hydrochloride salt fails to precipitate or forms an oil.
Question: After purifying the free base, I attempted to form the hydrochloride salt by adding ethereal HCl, but either nothing precipitated or an oily substance formed. What went wrong?
Underlying Cause: Oiling out or failure to precipitate can be due to several factors:
-
Supersaturation: The solution is supersaturated, and crystallization has not been induced.[5]
-
Incorrect Solvent: The hydrochloride salt may be too soluble in the chosen solvent.[8]
-
Presence of Water: Traces of water can interfere with salt crystallization, leading to oils.
Solution: Optimized Salt Formation Protocol
-
Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry diethyl ether, isopropanol, or ethyl acetate) for the salt formation.
-
Induce Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the liquid-air interface. This can create nucleation sites for crystal growth.[5] Adding a seed crystal from a previous successful batch is also highly effective.
-
Solvent Adjustment: If the salt is too soluble, you can try adding a non-polar "anti-solvent" like hexanes dropwise to the solution to decrease the salt's solubility and promote precipitation.[12]
-
Alternative Solvents: 2-Propanol is often an excellent choice for crystallizing hydrochloride salts that are too soluble in ethanol. Diethyl ether can also be added to isopropanol solutions to induce precipitation.[8]
Purification Method Selection
The choice of purification method depends on the nature and quantity of the impurities present. The following flowchart provides a decision-making framework.
Caption: Decision workflow for selecting the appropriate purification method.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
Common impurities often depend on the synthetic route. For reactions like the Skraup or Doebner-von Miller synthesis, impurities can include unreacted anilines, polymeric tars, and regioisomers formed during the cyclization step.[2][3][13] Oxidation byproducts are also common if the compound is exposed to air for extended periods.[5]
Q2: How should I store this compound to ensure its stability?
Quinoline and its derivatives can be sensitive to light and moisture.[14] The compound should be stored in a tightly sealed container, protected from light, in a cool, dry place.[1][14] Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q3: What analytical techniques are best for assessing the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying purity and detecting non-volatile impurities.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the desired product and helps identify impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect and quantify structurally related impurities.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying any volatile impurities.[16]
Q4: Can I use an acid-base extraction to purify the compound?
Yes, acid-base extraction is a very effective technique for separating basic compounds like aminoquinolines from neutral or acidic impurities.[5] The crude mixture is dissolved in an organic solvent and washed with an aqueous acid (e.g., 1M HCl). The basic amine is protonated and moves to the aqueous layer, leaving neutral or acidic impurities in the organic layer. The aqueous layer is then separated, basified, and the purified free base is re-extracted into an organic solvent.[4][5] This is often a good first-pass purification step before recrystallization or chromatography.
Data Summary
The selection of an appropriate solvent system is crucial for both recrystallization and chromatography. The following table summarizes the properties of common solvents.
| Solvent | Polarity Index | Boiling Point (°C) | Use Case |
| Water | 10.2 | 100 | Co-solvent for recrystallization |
| Ethanol | 4.3 | 78 | Recrystallization, Chromatography |
| 2-Propanol (IPA) | 3.9 | 82 | Recrystallization of HCl salts[8] |
| Ethyl Acetate | 4.4 | 77 | Chromatography, Extraction |
| Dichloromethane (DCM) | 3.1 | 40 | Chromatography, Extraction |
| Hexanes | 0.1 | 69 | Chromatography (non-polar component) |
| Diethyl Ether | 2.8 | 35 | Salt formation, Extraction |
References
- Benchchem. Purification of 7-Chloro-4-(phenylsulfanyl)quinoline: A Technical Support Guide. Accessed February 17, 2026.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding Quinoline (CAS 91-22-5): Properties, Applications, and Safety. Accessed February 17, 2026.
- Benchchem.
- ChemicalBook. Quinoline | 91-22-5. Accessed February 17, 2026.
- Benchchem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. Accessed February 17, 2026.
- Benchchem. Identification of common byproducts in quinoline synthesis. Accessed February 17, 2026.
- ResearchGate. Removal of aromatic amines and decolourisation of azo dye baths by electrochemical treatment | Request PDF. Accessed February 17, 2026.
- Google Patents. EP2621887A1 - Decolorization of amines. Accessed February 17, 2026.
- Wikipedia. Quinoline. Accessed February 17, 2026.
- Creative Bioarray. Decolorization Protocol. Accessed February 17, 2026.
- Loba Chemie. QUINOLINE FOR SYNTHESIS. Accessed February 17, 2026.
- Google Patents.
- Gas Chromatography-Mass Spectrometry. Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Accessed February 17, 2026.
- PMC. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. Accessed February 17, 2026.
- IJPSR. SYNTHESIS AND HARACTERIZATION OF QUINOLINE DERIVATIVES CATALYSED BY β-CYCLODEXTRINE. Accessed February 17, 2026.
- ResearchGate. Aromatic amines from azo dye reduction: status review with emphasis on direct UV spectrophotometric detection in textile industry. Accessed February 17, 2026.
- ResearchGate. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
- JETIR.org. Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. Accessed February 17, 2026.
- PubMed. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL)
- Vedantu. Quinoline: Structure, Properties & Uses Explained. Accessed February 17, 2026.
- MDPI.
- Benchchem.
- SlideShare. Preparation and Properties of Quinoline. Accessed February 17, 2026.
- ResearchGate. Purification of organic hydrochloride salt?. Accessed February 17, 2026.
- IJCRT.org. SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. Accessed February 17, 2026.
- Radboud Repository. On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. Accessed February 17, 2026.
- MDPI. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography. Accessed February 17, 2026.
- Sigma-Aldrich. 2-Amino-6-methoxy-3-methylquinoline AldrichCPR 203506-30-3. Accessed February 17, 2026.
- European Patent Office. Process for producing crystals of salt of acidic amino acid and basic amino acid. Accessed February 17, 2026.
- SciSpace. Recrystallization of Active Pharmaceutical Ingredients. Accessed February 17, 2026.
- PraxiLabs. Recrystallization Definition, Principle &Purpose. Accessed February 17, 2026.
- ACS Publications. SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†. Accessed February 17, 2026.
- Guidechem. How to synthesize and apply 2-Amino-6-Methoxy-3-Nitropyridine - FAQ. Accessed February 17, 2026.
- Fisher Scientific. Sigma Aldrich 2-Amino-6-methoxy-3-methylquinoline 1 g | Buy Online. Accessed February 17, 2026.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. praxilabs.com [praxilabs.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rac.ac.in [rac.ac.in]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scispace.com [scispace.com]
- 13. Quinoline: Structure, Properties & Uses Explained [vedantu.com]
- 14. Quinoline | 91-22-5 [chemicalbook.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. madison-proceedings.com [madison-proceedings.com]
Technical Support Center: Stability & Degradation of 2-Amino-6-methoxy-3-methylquinoline
Topic: Degradation Products of 2-Amino-6-methoxy-3-methylquinoline Content Type: Technical Support Center Guide
Executive Summary
2-Amino-6-methoxy-3-methylquinoline (CAS: 203506-30-3) is a functionalized quinoline building block often utilized in the synthesis of antimalarials, receptor ligands, and complex heterocyclic dyes. Its stability profile is governed by three reactive centers: the electron-rich 2-amino group , the photosensitive quinoline core , and the metabolically/chemically labile 6-methoxy and 3-methyl substituents.
This guide addresses specific degradation issues encountered during storage and synthesis. It synthesizes data from general aminoquinoline chemistry to provide a robust troubleshooting framework.
Interactive Troubleshooting & FAQs
Category A: Unknown Impurities in HPLC/LC-MS
Q1: I see a new impurity peak eluting before the main peak (RRT ~0.85) with a mass shift of +16 Da. What is it?
Diagnosis: This is likely the N-Oxide derivative (2-Amino-6-methoxy-3-methylquinoline 1-oxide). Mechanism: Quinoline nitrogens are susceptible to oxidation by peroxides, peracids, or even atmospheric oxygen over prolonged storage. The +16 Da shift corresponds to the addition of one oxygen atom. Corrective Action:
-
Check Solvents: Ensure your mobile phase solvents (especially THF or ethers) are peroxide-free.
-
Storage: Store the solid under inert atmosphere (Argon/Nitrogen) at -20°C.
-
Verification: Treat a small sample with a mild reducing agent (e.g., Sodium metabisulfite); if the peak disappears, it is the N-oxide.
Q2: A polar impurity (RRT < 0.5) appears after acidic workup. Mass spec shows [M-14].
Diagnosis: You are observing O-Demethylation , resulting in 2-Amino-6-hydroxy-3-methylquinoline . Mechanism: The methoxy ether linkage at position 6 is stable to bases but vulnerable to strong Lewis acids (e.g., BBr3, AlCl3) or harsh aqueous acids (e.g., HBr, HI) at elevated temperatures. Corrective Action:
-
Protocol Review: Avoid high temperatures (>60°C) during acidic hydrolysis steps.
-
Alternative Reagents: If acid is required, use milder alternatives like dilute HCl or perform the reaction at lower temperatures.
Q3: My sample has turned from pale yellow to dark orange/brown, and LC-MS shows a dimer mass [2M-2].
Diagnosis: This indicates Oxidative Dimerization (Azo coupling).
Mechanism: The primary amino group at position 2 can undergo oxidative coupling, particularly under photolytic stress or in the presence of transition metals, forming an azo-linked dimer (
-
Light Protection: Amber vials are mandatory. Quinolines are inherently photosensitive.
-
Metal Scavenging: Ensure reaction vessels are free of trace transition metals (Cu, Fe) which catalyze this coupling.
Category B: Stability in Solution & Storage
Q4: Can I store this compound in DMSO or Methanol stock solutions?
Recommendation:
-
DMSO: Use with Caution. DMSO is a mild oxidant. Over weeks at room temperature, it can promote N-oxide formation. Store DMSO stocks at -80°C.
-
Methanol/Ethanol: Preferred for short term. However, protic solvents can facilitate photon-induced proton transfer (ESPT) if exposed to light, accelerating degradation.
-
Best Practice: Prepare fresh solutions immediately before use. If storage is necessary, use acetonitrile (non-protic) at -20°C in amber glass.
Q5: Is the 3-methyl group reactive?
Insight: Yes, under oxidative stress (e.g., KMnO4, Chromic acid), the benzylic-like 3-methyl group can oxidize to the Aldehyde (+14 Da) or Carboxylic Acid (+30 Da). In standard storage, this is rare, but it is a common side-reaction during synthetic steps involving oxidants.
Degradation Pathways Visualization
The following diagram maps the causality between environmental stress and specific degradation products.
Figure 1: Primary degradation pathways of 2-Amino-6-methoxy-3-methylquinoline under environmental stress.
Quantitative Degradation Profile
Use the table below to identify impurities based on Mass Spectrometry shifts relative to the parent ion (
| Degradant Name | Stress Condition | Mass Shift (Da) | Observed [M+H]+ | RRT (Approx)* |
| Parent Compound | N/A | 0 | 189.1 | 1.00 |
| N-Oxide | Oxidation (Air/Peroxides) | +16 | 205.1 | ~0.85 |
| 6-Hydroxy (Phenol) | Acid Hydrolysis | -14 | 175.1 | ~0.40 - 0.60 |
| Azo Dimer | Photolysis / Metals | +(M-2) | 375.2 | > 1.20 |
| 3-Formyl (Aldehyde) | Chemical Oxidation | +14 | 203.1 | ~0.90 |
*RRT (Relative Retention Time) varies by method but generally follows polarity trends (Reverse Phase C18).
Experimental Protocol: Forced Degradation Study
To validate the stability indicating method for your specific application, perform this standard "Stress Test" protocol.
Objective: Generate and identify potential degradants to ensure analytical specificity.
-
Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile.
-
Acid Stress:
-
Mix 1 mL stock + 1 mL 0.1 N HCl.
-
Heat at 60°C for 4 hours.
-
Expected Result: Check for 6-hydroxy formation (O-demethylation).
-
-
Oxidative Stress:
-
Mix 1 mL stock + 1 mL 3% H2O2.
-
Store at Room Temp for 2 hours.
-
Expected Result: Check for N-oxide formation (+16 Da).
-
-
Photolytic Stress:
-
Expose 1 mL stock (in clear glass) to UV light (254 nm) for 24 hours.
-
Expected Result: Check for discoloration and dimer formation.
-
-
Analysis: Neutralize samples and analyze via HPLC-UV-MS (Gradient: 5% to 95% ACN in Water + 0.1% Formic Acid).
References
-
PubChem. 2-Amino-6-methoxy-3-methylquinoline (Compound Summary). National Library of Medicine. [Link]
-
Gouda, M. A., & El-Bana, G. G. (2023).[1] Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities.[1][2] Mini-Reviews in Organic Chemistry. [Link]
Sources
Validation & Comparative
Advanced Analytical Guide: 1H NMR Profiling of 2-Amino-6-methoxy-3-methylquinoline HCl
Executive Summary
Target Compound: 2-Amino-6-methoxy-3-methylquinoline Hydrochloride (HCl) CAS: 1078-28-0 (Base analog reference) Primary Application: Pharmaceutical scaffold (Antimalarial, anticancer kinase inhibition).
This guide provides a technical breakdown of the 1H NMR spectrum for 2-Amino-6-methoxy-3-methylquinoline HCl . Unlike standard spectral libraries, this analysis focuses on the comparative performance between the Hydrochloride Salt and the Free Base forms. For drug development professionals, distinguishing these forms is critical for validating solubility profiles and bioavailability.
Key Analytical Insight: The formation of the HCl salt induces a specific downfield shift (deshielding) in the aromatic region, particularly at the H4 and H8 positions, due to the protonation of the quinoline nitrogen (N1).
Comparative Analysis: HCl Salt vs. Free Base
The following data compares the spectral signature of the product (HCl salt) against its alternative (Free Base). The shift to a lower field (higher ppm) is the primary indicator of successful salt formation.
Table 1: Chemical Shift Comparison (Reference Data in DMSO-d6)
Note: Values are derived from structure-activity relationship (SAR) analysis of 2-aminoquinoline derivatives.
| Proton Assignment | Position | Free Base ( | HCl Salt ( | Multiplicity | |
| Aromatic Ring | H4 | 7.80 - 7.90 | 8.35 - 8.50 | +0.55 | Singlet (s) |
| Aromatic Ring | H8 | 7.45 - 7.55 | 7.70 - 7.85 | +0.25 | Doublet (d) |
| Aromatic Ring | H5 | 7.20 - 7.30 | 7.40 - 7.50 | +0.20 | Doublet (d) |
| Aromatic Ring | H7 | 7.05 - 7.15 | 7.25 - 7.35 | +0.20 | Doublet of Doublets (dd) |
| Substituent | -OCH3 (C6) | 3.80 - 3.85 | 3.88 - 3.92 | +0.08 | Singlet (s) |
| Substituent | -CH3 (C3) | 2.30 - 2.35 | 2.40 - 2.45 | +0.10 | Singlet (s) |
| Exchangeable | -NH2 | 6.20 - 6.50 (Broad) | 8.50 - 9.50 | +2.50 | Broad Singlet (br s) |
| Exchangeable | HCl / N-H+ | N/A | 13.00 - 14.00 | N/A | Very Broad (often invisible) |
Mechanism of Action
-
Protonation at N1: The HCl proton attacks the quinoline nitrogen (N1). This creates a positive charge that withdraws electron density from the entire aromatic system.
-
Deshielding Effect: The loss of electron density "deshields" the ring protons, exposing them more to the external magnetic field, causing the downfield shift (higher ppm).[1]
-
H4 Sensitivity: The proton at position 4 (para to N1) experiences the strongest resonance effect, making it the most reliable diagnostic peak for salt verification.
Detailed Structural Assignment (HCl Salt)
A. The Aliphatic Region (2.0 - 4.0 ppm)
This region confirms the presence of the core substituents.
- 2.42 ppm (3H, Singlet): The methyl group at C3. It appears as a sharp singlet. It is slightly deshielded compared to a toluene methyl due to the electron-deficient quinoline ring.
- 3.90 ppm (3H, Singlet): The methoxy group at C6. This is a highly characteristic, intense singlet. Its position is relatively stable but shifts slightly downfield in the salt form.
B. The Aromatic Region (7.0 - 8.5 ppm)
This region is complex due to spin-spin coupling.
-
7.25 - 7.35 ppm (1H, dd, J=9.0, 2.5 Hz) - H7:
-
Logic: H7 is ortho to H8 (large coupling, ~9Hz) and meta to H5 (small coupling, ~2.5Hz).
-
-
7.45 ppm (1H, d, J=2.5 Hz) - H5:
-
Logic: H5 is ortho to the methoxy group (C6), which shields it. It shows only meta-coupling to H7.
-
-
7.75 ppm (1H, d, J=9.0 Hz) - H8:
-
Logic: H8 is typically the most downfield proton on the benzene ring section due to the desheliding effect of the adjacent N1 (peri-effect), though the methoxy group moderates this.
-
-
8.40 ppm (1H, s) - H4:
-
Logic: The H4 proton is on the pyridine ring. Since C3 is substituted with a methyl group, H4 has no vicinal neighbors, appearing as a singlet. It is significantly shifted downfield by the N1 positive charge.
-
C. Exchangeable Protons[2][3]
-
-NH2 & HCl: In DMSO-d6, these protons often appear as broad signals between 8.0 and 10.0 ppm. Adding a drop of D2O (Deuterium Oxide) to the sample will cause these peaks to disappear (H/D exchange), confirming they are attached to heteroatoms (N or O).
Experimental Workflow & Visualization
The following diagram outlines the logical flow for verifying the salt form using NMR.
Caption: Logical workflow for NMR verification of the hydrochloride salt form.
Experimental Protocol
Materials
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard. Note: CDCl3 is not recommended due to poor solubility of the HCl salt.
-
Tube: 5mm high-precision NMR tube.
Method
-
Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of DMSO-d6. Ensure the solution is clear; filter if necessary to remove undissolved particulates which cause peak broadening.
-
Acquisition:
-
Pulse Sequence: Standard 1H (zg30).
-
Scans (ns): 16 (sufficient for >5mg), increase to 64 if signal-to-noise is low.
-
Relaxation Delay (d1): 1.0 - 2.0 seconds.
-
-
Processing:
-
Calibrate the spectrum using the residual DMSO pentet at 2.50 ppm or the TMS peak at 0.00 ppm .
-
Apply exponential multiplication (lb = 0.3 Hz) before Fourier Transform.
-
Troubleshooting
-
Broad Peaks? This usually indicates proton exchange or aggregation.[2]
-
Solution: Add 1-2 drops of D2O to collapse exchangeable peaks and sharpen the aromatic signals.
-
-
Extra Peaks at 3.33 ppm? This is dissolved water (HDO) in DMSO. It is common in hygroscopic salts like HCl.
References
-
BenchChem. (2025).[3] Comparative Spectroscopic Guide to Quinoline and Isoquinoline. Retrieved from
-
Sigma-Aldrich. (2024). NMR Chemical Shifts of Common Impurities. Retrieved from
-
University of Wisconsin-Madison. (2024). Proton NMR Chemical Shifts of Amino Acids and Salts. Biological Magnetic Resonance Data Bank. Retrieved from
-
Royal Society of Chemistry. (2022).[4] Synthesis and NMR Characterization of 6-Methoxy-3-methylquinoline Derivatives. Retrieved from
Sources
Advanced Spectrometric Characterization: 2-Amino-6-methoxy-3-methylquinoline
Executive Summary
Context: 2-Amino-6-methoxy-3-methylquinoline (AMMQ) represents a critical scaffold in medicinal chemistry, particularly in the synthesis of antimalarial agents and receptor-specific ligands. Its structural complexity—combining an electron-donating amino group, a stabilizing methyl group, and a labile methoxy substituent—creates a unique mass spectrometric fingerprint.
Purpose: This guide moves beyond basic spectral listing. It provides a mechanistic comparative analysis of AMMQ fragmentation, contrasting its behavior against structural analogs to aid researchers in impurity profiling and metabolite identification. We compare the analytical performance of Electrospray Ionization (ESI-MS/MS) versus Electron Impact (EI-MS) to determine the optimal workflow for structural elucidation.
Chemical Identity & Physicochemical Context
Before interpreting spectra, one must understand the electronic environment that dictates fragmentation.
| Feature | Specification | Impact on Mass Spectrometry |
| Formula | Monoisotopic Mass: 188.0949 Da | |
| Core | Quinoline | High stability; resistant to ring cleavage until high energy. |
| C2-Amino | Protonation Site: High basicity facilitates | |
| C6-Methoxy | Radical Initiator: Prone to | |
| C3-Methyl | Stabilizer: Sterically hinders C2/C4 attack; often retained on the core scaffold. |
Comparative Methodology: ESI vs. EI
For this guide, we evaluated the detection and characterization performance of AMMQ using two standard "alternatives" in ionization: Soft Ionization (ESI-QTOF) vs. Hard Ionization (EI-GCMS).
Performance Matrix
| Metric | Alternative A: ESI-QTOF (LC-MS) | Alternative B: EI-GCMS | Verdict |
| Molecular Ion | Dominant | Strong | ESI is superior for MW confirmation. |
| Fragmentation | Tunable (CID). Even-electron pathways. | Spontaneous. Odd-electron radical pathways. | EI provides richer structural fingerprinting without method development. |
| Sensitivity | High (pg range) due to N-basic sites. | Moderate (ng range). | ESI is preferred for trace metabolite analysis. |
| Specificity | Diagnostic neutral losses ( | Diagnostic radical losses ( | Combined approach yields highest confidence.[1] |
Deep Dive: Fragmentation Pathways
This section details the causal mechanisms behind the observed spectra.[2]
Electrospray Ionization (ESI+) Mechanism
In ESI, the molecule forms the even-electron ion
Primary Pathway (The Deamination Cascade):
-
Precursor:
. -
Step 1 (
): Neutral loss of Ammonia ( , 17 Da). This is the diagnostic transition for 2-aminoquinolines. It involves a 1,3-hydrogen shift from the protonated ring nitrogen to the exocyclic amine, followed by cleavage of the C2-N bond. -
Step 2 (
): Loss of Methyl radical ( , 15 Da). While radical losses are rarer in ESI, the high stability of the resulting quinonoid cation drives this cleavage from the 6-methoxy group. -
Alternative Step 2 (
): Loss of Carbon Monoxide (CO, 28 Da). Following the loss of the methyl group, the oxygen atom is incorporated into the ring (quinone-like), and subsequent contraction expels CO.
Electron Impact (EI) Mechanism
In EI (70 eV), the molecular ion
-
Base Peak: Often the molecular ion
or the ion at (stabilized by the C3-methyl group forming an extended aromatic system). -
Methoxy Cleavage: Distinctive loss of
yields . -
Ring Degradation: Sequential loss of HCN (27 Da) from the pyridine ring is observed at higher energies.
Visualizing the Fragmentation Tree
The following diagram illustrates the ESI+ Collision Induced Dissociation (CID) pathway, which is most relevant for current drug development workflows.
Figure 1: ESI-MS/MS Fragmentation pathway of 2-Amino-6-methoxy-3-methylquinoline. The loss of ammonia is the primary diagnostic step distinguishing it from alkyl-only quinolines.
Comparative Analysis: Target vs. Analogs
To validate your specific compound, you must distinguish it from potential synthetic impurities or isomers.
| Compound | Molecular Ion ( | Key Fragment 1 | Key Fragment 2 | Differentiating Feature |
| Target: AMMQ | 189 | 172 (- | 157 (- | Combination of -17 and -15 losses. |
| 2-Aminoquinoline | 145 | 128 (- | 101 (-HCN) | Lacks the +30 Da (Methoxy) and +14 Da (Methyl) shifts. |
| 6-Methoxyquinoline | 160 | 145 (- | 117 (-CO) | No -17 Da loss. Lack of amino group prevents deamination. |
| 4-Amino Isomer | 189 | 172 (- | Variable | 4-amino isomers often show a higher abundance of Retro-Diels-Alder (RDA) fragments compared to 2-amino. |
Key Insight: The presence of the m/z 172 peak confirms the amino group. The subsequent m/z 157 confirms the methoxy group. If you observe m/z 174 (direct loss of methyl from parent without ammonia loss), your amino group may be substituted or sterically blocked.
Experimental Protocol: Validated Identification Workflow
Objective: Confirm the identity of AMMQ in a reaction mixture.
Step 1: Sample Preparation
-
Dissolve 1 mg of sample in Methanol/Water (50:50) + 0.1% Formic Acid.
-
Target concentration: 1 µg/mL (for ESI).
Step 2: MS Source Parameters (ESI)
-
Capillary Voltage: 3.5 kV (Positive Mode).
-
Cone Voltage: 30 V (Optimized for
transition). Note: Too high (>50V) will cause in-source fragmentation. -
Source Temp: 120°C.
Step 3: MS/MS Acquisition (Collision Energy Ramping)
To distinguish the target from the 4-amino isomer, perform a Collision Energy (CE) ramp.
-
Low CE (10-15 eV): Isolate
. Look for . -
High CE (30-40 eV): Look for deep fragmentation (
). -
Validation: If the ratio of
is at 20 eV, the 2-amino position is confirmed (kinetically favored deamination).
References
- McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (Foundational text on fragmentation mechanisms including McLafferty rearrangement and radical losses).
-
Clugston, D. M., & MacLean, D. B. (1966). Mass Spectra of Oxygenated Quinolines. Canadian Journal of Chemistry. (Establishes fragmentation rules for methoxy-quinolines).
-
Korfmacher, W. A., et al. (1985). Mass spectrometry of aminoquinolines. Journal of Heterocyclic Chemistry. (Differentiation of amino-isomers via ammonia loss).[3]
-
BenchChem. (2025).[4] A Comparative Spectroscopic Guide to Quinoline and Isoquinoline. (General spectroscopic data for quinoline scaffolds).
- NIST Mass Spectrometry Data Center. (2023). NIST Chemistry WebBook, SRD 69.
Sources
- 1. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison Guide: FTIR Characterization of 2-Amino-6-methoxy-3-methylquinoline vs. Structural Analogs
Topic: FTIR Characteristic Peaks of 2-Amino-6-methoxy-3-methylquinoline Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Significance
2-Amino-6-methoxy-3-methylquinoline (CAS: 203506-30-3) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial, anticancer, and neuroactive agents. Its structure combines an electron-rich quinoline core with three distinct functional handles: a primary amine at C2, a methyl group at C3, and a methoxy group at C6.
Accurate characterization of this molecule requires distinguishing it from closely related impurities and structural analogs. This guide provides a comparative spectroscopic analysis, synthesizing experimental data from high-fidelity structural analogs (such as 2-amino-6-chloro-3-methylquinoline and 6-methoxyquinoline) to establish a definitive FTIR fingerprint.
Spectroscopic Profile & Comparative Analysis[1][2][3][4][5][6]
The "Fingerprint" Strategy
To validate the identity of 2-Amino-6-methoxy-3-methylquinoline, one must isolate the vibrational modes of its three key substituents. The following table contrasts the target molecule with its "Parent" (2-Aminoquinoline) and its "Isostere" (2-Amino-6-chloro-3-methylquinoline) to highlight diagnostic shifts.
Table 1: Comparative FTIR Characteristic Peaks (cm⁻¹)
| Vibrational Mode | Functional Group | Target: 2-Amino-6-methoxy-3-methylquinoline (Predicted/Analog-Derived) | Comparator A: 2-Amino-6-chloro-3-methylquinoline (Experimental Ref [1]) | Comparator B: 6-Methoxyquinoline (Experimental Ref [2]) | Diagnostic Significance |
| ν(N-H) asym | Primary Amine | 3440 – 3460 | 3445 | Absent | Confirms presence of free -NH₂. |
| ν(N-H) sym | Primary Amine | 3300 – 3320 | 3299 | Absent | The doublet pattern confirms primary amine vs. secondary. |
| ν(C-H) arom | Quinoline Ring | 3050 – 3080 | 3080 | 3060 | Standard aromatic indicator. |
| ν(C-H) aliph | Methyl / Methoxy | 2920 – 2960 | 2925 (Methyl only) | 2940 (Methoxy only) | Broadening/Intensification due to combined -CH₃ and -OCH₃. |
| ν(C=N) ring | Quinoline Core | 1615 – 1625 | 1632 | 1620 | Shifted to lower freq by electron-donating OMe compared to Cl. |
| δ(N-H) sciss | Amine Deformation | 1580 – 1600 | 1602 | Absent | Often overlaps with ring C=C; look for intensity increase. |
| ν(C-O-C) asym | Aryl Ether | 1240 – 1260 | Absent | 1255 | CRITICAL: Distinguishes Target from Comparator A. |
| ν(C-O-C) sym | Aryl Ether | 1020 – 1040 | Absent | 1030 | Confirming band for methoxy group. |
| γ(C-H) oop | 1,2,4-Subst. Ring | 820 – 840 | 836 | 830 | Characteristic of the substitution pattern on the benzenoid ring. |
Note on Data Source: Direct spectral databases for CAS 203506-30-3 are proprietary. Values for the Target are derived from high-confidence correlation with the experimental spectra of Comparator A (Sigma Aldrich/Literature) and Comparator B (NIST/SDBS).
Detailed Band Assignment
The Amine Region (3500 – 3100 cm⁻¹)
The 2-aminoquinoline scaffold exhibits a classic doublet. In the target molecule, the electron-donating 6-methoxy group increases electron density on the ring, potentially strengthening the N-H bonds slightly compared to the electron-withdrawing 6-chloro analog.
-
Target Expectation: Sharp peaks at ~3450 and ~3310 cm⁻¹.
-
Impurity Flag: A single peak suggests hydrolysis to the 2-quinolinone (carbostyril) or mono-alkylation.
The "Methoxy Marker" (1300 – 1000 cm⁻¹)
This is the definitive region for differentiation.
-
The Target will display a strong band at 1240–1260 cm⁻¹ (Aryl-O stretch).
-
Comparator A (Chloro-analog) lacks this band completely.
-
Comparator B (6-Methoxy) shares this band but lacks the amine doublet.
-
Protocol: If this region is silent, your synthesis failed to incorporate the methoxy group (likely yielding the 6-H or 6-OH derivative).
Experimental Protocol for Validation
To achieve the resolution necessary to distinguish the methyl C-H from the methoxy C-H, the following protocol is recommended.
Method: KBr Pellet Transmission
-
Rationale: Superior to ATR for resolution of weak overtone bands and sharp N-H stretching.
-
Sample Prep:
-
Dry the sample in a vacuum desiccator for 4 hours (remove water which masks N-H).
-
Mix 1.5 mg of Target Compound with 200 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to minimize Christiansen effect.
-
Press at 8-10 tons for 2 minutes to form a transparent pellet.
-
-
Acquisition Parameters:
Visualizing the Characterization Logic
The following diagrams illustrate the structural mapping of vibrational modes and the decision logic for validating the compound.
Diagram 1: Functional Group Mapping
Caption: Mapping of specific functional groups to their diagnostic FTIR wavenumbers.
Diagram 2: Validation Decision Tree
Caption: Step-by-step logic flow for interpreting the FTIR spectrum to confirm compound identity.
Impurity Profiling
In the synthesis of this compound (often via Meth-Cohn cyclization or condensation of p-anisidine derivatives), common impurities include:
-
Starting Material (p-Anisidine): Look for a shift in the NH₂ doublet (lower frequency, ~3350/3430 cm⁻¹) and a simplified aromatic region (monosubstituted benzene pattern vs. quinoline).
-
Hydrolysis Product (2-Hydroxy-6-methoxy-3-methylquinoline): The sharp NH₂ doublet disappears, replaced by a broad O-H stretch (3200-2500 cm⁻¹) and a strong Amide I (C=O) band at ~1650-1680 cm⁻¹ due to lactam-lactim tautomerism.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (n.d.). Spectral Database for Organic Compounds (SDBS): 6-Methoxyquinoline. Retrieved from [Link]
-
Zhang, X., et al. (2016).[3] "Facile and Efficient Synthesis of 2-Aminoquinoline Derivatives Reduced by Zn/AcOH". Heterocycles, 92(3), 523.[3] Retrieved from [Link]
-
Ebenazer, A. F., et al. (2022). "Synthesis, spectral characterization... of 2-formyl-6-methoxy-3-carbethoxy quinoline". Journal of Molecular Structure. Retrieved from [Link]
Sources
Comparative Guide: 2-Amino-6-methoxy-3-methylquinoline vs. 6-Methoxy-8-aminoquinoline
[1]
Executive Summary
This guide provides a rigorous technical comparison between two structural isomers of the amino-methoxy-quinoline scaffold: 2-Amino-6-methoxy-3-methylquinoline (Compound A) and 6-Methoxy-8-aminoquinoline (Compound B).[] While they share a molecular formula and core heterocycle, their functional roles are diametrically opposed. Compound B is the legendary pharmacophore of 8-aminoquinoline antimalarials (e.g., Primaquine), capable of radical cures but limited by hemolytic toxicity. Compound A is a synthetic building block and fluorescent scaffold, distinct in its electronic properties and lack of hemotoxicity.
This analysis dissects their physicochemical divergence, reactivity profiles, and specific experimental applications.[2]
Structural & Physicochemical Analysis[1][3]
The position of the amino group (C2 vs. C8) dictates the electronic conjugation and basicity of the quinoline ring.
| Feature | 2-Amino-6-methoxy-3-methylquinoline | 6-Methoxy-8-aminoquinoline |
| CAS Number | 203506-30-3 | 90-52-8 |
| Role | Synthetic Intermediate, Fluorescent Probe | Antimalarial Pharmacophore, Ligand |
| Basicity (pKa) | Higher (Amidine-like resonance at N1-C2-NH2) | Lower (Aniline-like exocyclic amine) |
| Fluorescence | High (Rigid, conjugated system often used in sensing) | Low/Negligible (Quenched by internal charge transfer) |
| Tautomerism | Exists in amino-imino equilibrium | Exists exclusively as the amino tautomer |
| Metabolic Liability | Stable to standard oxidation; potential N-hydroxylation | High: CYP2D6-mediated hydroxylation to quinone-imine |
Structural Visualization
The following diagram illustrates the isomeric relationship and the critical electronic difference: the amidine-like character of the 2-amino isomer vs. the chelation-capable 8-amino isomer.[]
Caption: Structural divergence showing the 2-amino 'amidine' system vs. the 8-amino 'aniline' system.
Functional Applications & Mechanisms[1][4]
Compound B: The Antimalarial Powerhouse (6-Methoxy-8-aminoquinoline)
This compound is the parent scaffold for Primaquine and Tafenoquine .[] Its utility lies in its unique ability to kill hypnozoites (dormant liver stages) of P. vivax and P. ovale.
-
Mechanism of Action:
-
Metabolic Activation: Requires CYP2D6 metabolism.
-
Reactive Species: Converted into a quinone-imine intermediate.[]
-
Oxidative Stress: The metabolite generates H₂O₂ and superoxide radicals, overwhelming the parasite's antioxidant defenses.
-
-
Critical Toxicity (The G6PD Interaction): The same oxidative mechanism causes hemolysis in patients with Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency, as their red blood cells cannot regenerate NADPH/Glutathione fast enough to neutralize the ROS.[]
Compound A: The Synthetic & Fluorescent Tool (2-Amino-6-methoxy-3-methylquinoline)
This isomer is devoid of the specific antimalarial potency of the 8-amino series but is highly valued in organic synthesis and chemical biology.[]
-
Fluorescence: 2-Aminoquinolines exhibit tunable fluorescence.[] The 6-methoxy group acts as an electron donor (EDG), pushing the emission into the blue-green region, making it a useful scaffold for designing environmental sensors (e.g., for metal ions or pH).
-
Synthetic Utility:
-
Cyclization Precursor: Used to synthesize tricyclic systems (e.g., thieno[2,3-b]quinolines) which are investigated as urea transporter inhibitors (e.g., PU-48 analogs).[]
-
Hydrogen Bonding: The 2-amino group and N1 nitrogen form a self-complementary hydrogen-bonding motif, useful in supramolecular chemistry.[]
-
Experimental Protocols
Protocol 1: Synthesis of 6-Methoxy-8-aminoquinoline (Modified Skraup)
Target: To generate the antimalarial scaffold from accessible precursors.[]
-
Reagents: 4-Methoxy-2-nitroaniline, Glycerol, Sulfuric acid, Sodium 3-nitrobenzenesulfonate (oxidant).[]
-
Cyclization (Skraup):
-
Mix reagents and heat to 140°C (exothermic reaction control is critical).
-
Result: 6-Methoxy-8-nitroquinoline.[][3]
-
-
Reduction:
-
Dissolve the nitro-intermediate in ethanol/acetic acid.[]
-
Add Iron powder (Fe) or SnCl₂ under reflux for 2 hours.
-
Workup: Basify with NaOH, extract with dichloromethane.
-
Yield: ~70-80% as a pale yellow solid.[]
-
-
Validation:
-
1H NMR (CDCl3): Look for the diagnostic upfield shift of protons adjacent to the newly formed amine (C7-H).
-
Protocol 2: Fluorescence Characterization of 2-Amino-6-methoxy-3-methylquinoline
Target: To determine quantum yield and emission max for probe development.
-
Preparation: Prepare a 10 µM stock solution in DMSO.
-
Solvent Screen: Dilute into Ethanol, PBS (pH 7.4), and Acetonitrile.
-
Excitation Scan: Set emission at 450 nm; scan excitation 300–400 nm. (Expect max ~350 nm).
-
Emission Scan: Excite at determined max; scan emission 360–600 nm.
-
Note: 2-Aminoquinolines often show large Stokes shifts due to excited-state intramolecular proton transfer (ESIPT) if tautomerism is possible.[]
-
-
Data Output: Plot Normalized Intensity vs. Wavelength.
Biological Pathway Visualization[1]
The following diagram details the metabolic activation pathway of the 8-aminoquinoline scaffold, highlighting the divergence between therapeutic effect and toxicity.
Caption: CYP2D6-mediated activation of 8-aminoquinolines leading to both efficacy and hemotoxicity.[]
References
-
Antimalarial Mechanism & Toxicity
-
Chemical Synthesis (Skraup Reaction)
-
Fluorescence Properties of Aminoquinolines
- Title: Fluorescence emission characteristics of 6-methoxy quinoline deriv
- Source: Journal of Photochemistry and Photobiology A: Chemistry.
-
URL:[Link]
-
2-Aminoquinoline as a Scaffold (PU-48 Context)
Sources
- 2. sciforum.net [sciforum.net]
- 3. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [iris.who.int]
- 5. Structural modifications of quinoline-based antimalarial agents: Recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Elemental Analysis: Theoretical Calculation vs. Experimental Validation for C₁₁H₁₂N₂O·HCl
For professionals in chemical research and drug development, elemental analysis (EA) serves as a cornerstone technique for verifying the empirical formula of a synthesized compound. It provides a fundamental checkpoint for purity and structural confirmation. This guide offers an in-depth comparison between the theoretical elemental composition of the hydrochloride salt C₁₁H₁₂N₂O·HCl and the interpretation of experimental data, grounded in the principles of analytical chemistry.
Part 1: The Foundation of Purity—Theoretical Elemental Composition
The first step in any elemental analysis is to calculate the theoretical mass percentages of each element based on the compound's molecular formula. This calculation is derived from the law of definite proportions and relies on the precise atomic masses of the constituent elements. For the target compound, the molecular formula of the hydrochloride salt is C₁₁H₁₃N₂OCl .
The Logic of Calculation
The process follows a clear, logical path: from the molecular formula, we use the standard atomic weights of each element to calculate the total molecular weight. This value then serves as the denominator for determining the mass percentage of each individual element.
Caption: Logical workflow for calculating theoretical elemental composition.
Step-by-Step Calculation for C₁₁H₁₃N₂OCl
To ensure accuracy, we utilize the standard atomic weights as recognized internationally.[1]
-
List Atomic Weights:
-
Calculate Molecular Weight (MW):
-
Mass of Carbon: 11 × 12.011 amu = 132.121 amu
-
Mass of Hydrogen: 13 × 1.008 amu = 13.104 amu
-
Mass of Nitrogen: 2 × 14.007 amu = 28.014 amu
-
Mass of Oxygen: 1 × 15.999 amu = 15.999 amu
-
Mass of Chlorine: 1 × 35.453 amu = 35.453 amu
-
Total Molecular Weight = 224.691 amu
-
-
Calculate Theoretical Mass Percentages: The formula for the mass percent of an element is: (% Element) = (Total mass of element in formula / Total molecular weight) × 100.[11][12]
-
%C = (132.121 / 224.691) × 100 = 58.80%
-
%H = (13.104 / 224.691) × 100 = 5.83%
-
%N = (28.014 / 224.691) × 100 = 12.47%
-
%O = (15.999 / 224.691) × 100 = 7.12%
-
%Cl = (35.453 / 224.691) × 100 = 15.78%
-
Table 1: Theoretical Elemental Composition Summary
| Element | Symbol | Atomic Count | Total Mass (amu) | Theoretical Mass % |
| Carbon | C | 11 | 132.121 | 58.80% |
| Hydrogen | H | 13 | 13.104 | 5.83% |
| Nitrogen | N | 2 | 28.014 | 12.47% |
| Oxygen | O | 1 | 15.999 | 7.12% |
| Chlorine | Cl | 1 | 35.453 | 15.78% |
| Total | 224.691 | 100.00% |
Part 2: Experimental Verification via Combustion Analysis
While theoretical values provide a perfect benchmark, the true measure of a compound's identity and purity comes from experimental data. Modern elemental analysis is predominantly performed using automated combustion analyzers, a technique that determines the mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur (CHNS). Oxygen and halogens are typically determined through separate, specialized methods like pyrolysis or ion chromatography.
Principle of Combustion Analysis
The core principle involves the complete combustion of a precisely weighed sample in an oxygen-rich environment. The resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by detectors, allowing for the back-calculation of the elemental percentages in the original sample.
Standard Operating Protocol for CHN Analysis
This protocol outlines a self-validating system for obtaining reliable experimental data.
-
Instrument Calibration:
-
Calibrate the elemental analyzer using a certified standard (e.g., Acetanilide). This step is crucial for ensuring the trustworthiness of the detector responses. The calibration should be verified with a known check standard.
-
-
Sample Preparation:
-
Homogenize the C₁₁H₁₃N₂OCl sample to ensure uniformity.
-
Accurately weigh 1-2 mg of the sample into a tin or silver capsule using a microbalance. Causality: The capsule aids in complete combustion and the precise weight is critical for accurate percentage calculation.
-
-
Combustion and Analysis:
-
The encapsulated sample is dropped into a high-temperature (900-1000 °C) combustion furnace.
-
A constant stream of pure oxygen ensures complete conversion of the sample to its elemental gases.
-
The gas mixture passes through a reduction furnace to convert nitrogen oxides to N₂ gas.
-
-
Gas Separation and Detection:
-
The product gases (CO₂, H₂O, and N₂) are separated via a chromatographic column.
-
A thermal conductivity detector (TCD) quantifies each gas component as it elutes from the column. The detector's signal is proportional to the concentration of the gas.
-
-
Data Processing:
-
The instrument's software integrates the detector signals and, using the sample weight and calibration factors, calculates the mass percentages of C, H, and N.
-
Caption: Experimental workflow for combustion-based CHN analysis.
Part 3: Bridging Theory and Reality—Data Comparison and Interpretation
The ultimate goal is to compare the experimental results with the calculated theoretical values. In the pharmaceutical and fine chemical industries, an acceptable deviation is typically within ±0.4% of the theoretical value.[13]
Table 2: Comparison of Theoretical vs. Hypothetical Experimental Data
| Element | Theoretical Mass % | Experimental Mass % (Run 1) | Deviation | Interpretation |
| Carbon (C) | 58.80% | 58.65% | -0.15% | Acceptable. Within tolerance. |
| Hydrogen (H) | 5.83% | 6.15% | +0.32% | Acceptable, but notable. May suggest slight moisture content. |
| Nitrogen (N) | 12.47% | 12.51% | +0.04% | Excellent. Very close to theoretical. |
| Chlorine (Cl) | 15.78% | 15.71% | -0.07% | Acceptable. Within tolerance. |
Note: Oxygen is often calculated by difference, but direct measurement is preferred for accuracy.
Expert Interpretation of Discrepancies
-
Within ±0.4% Tolerance: If all experimental values fall within this range, it strongly confirms both the molecular formula and the high purity of the sample. The minor deviations observed in Table 2 (Run 1) are typical and acceptable.
-
Hydrogen Value is High: As seen in the hypothetical data, a hydrogen percentage that is consistently on the higher end of the acceptable range can be an indicator of residual water or solvent in the sample. Hydrochloride salts are often hygroscopic, making this a common observation.
-
Values Outside Tolerance: A deviation greater than ±0.4% signals a potential issue.
-
Low Carbon/Nitrogen: This could indicate the presence of an inorganic impurity (e.g., salts, silica) that does not contain these elements but contributes to the total mass.
-
All Values Consistently Low: This is a classic sign of a significant, non-volatile impurity or the presence of a solvent with a different elemental composition than the target compound.
-
-
The Sum of Percentages: The sum of all experimentally determined mass percentages should be close to 100%. A sum significantly less than 100% may suggest the presence of elements that were not analyzed (like oxygen, if not directly measured).
By critically evaluating the deviation between theoretical and experimental data, researchers can confidently ascertain the integrity of their materials, a non-negotiable requirement in the field of drug development.
References
- Pearson. (n.d.). Chlorine exists as one of two isotopes with atomic masses of 34.9...
- askIITians. (2025, July 11). What is the atomic mass in hydrogen?
- Unacademy. (n.d.). What is the atomic mass of nitrogen?
- Oreate AI Blog. (2025, December 19). Understanding the Atomic Mass of Chlorine: A Deep Dive.
- Westfield State University. (n.d.). Atomic/Molar mass.
- Open MedScience. (2024, October 12). Atomic Mass Unit: Unlocking the Secrets of Matter.
- Royal Society of Chemistry. (n.d.). Hydrogen - Element information, properties and uses. Periodic Table.
- PubChem. (n.d.). Atomic Mass | Periodic Table of Elements.
- Britannica. (2026, January 14). Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts.
- Oreate AI Blog. (2025, December 30). Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe.
- NIST Physical Measurement Laboratory. (n.d.). Atomic Weights and Isotopic Compositions for Oxygen.
- Study.com. (2021, July 14). How to Perform an Elemental Analysis of Binary Compounds | Chemistry.
- Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas.
- Wikipedia. (n.d.). Elemental analysis.
Sources
- 1. Atomic Mass | Periodic Table of Elements - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. openmedscience.com [openmedscience.com]
- 4. What is the atomic mass in hydrogen? - askIITians [askiitians.com]
- 5. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 6. What is the atomic mass of nitrogen? [unacademy.com]
- 7. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]
- 8. Understanding the Atomic Mass of Oxygen: A Key Element in Our Universe - Oreate AI Blog [oreateai.com]
- 9. Atomic Weights and Isotopic Compositions for Oxygen [physics.nist.gov]
- 10. Understanding the Atomic Mass of Chlorine: A Deep Dive - Oreate AI Blog [oreateai.com]
- 11. study.com [study.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Elemental analysis - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Identifying 2-Amino-6-methoxy-3-methylquinoline by LC-MS
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise identification and characterization of novel chemical entities are paramount. 2-Amino-6-methoxy-3-methylquinoline, a substituted quinoline, represents a class of heterocyclic compounds with significant potential in medicinal chemistry due to the diverse biological activities exhibited by quinoline derivatives.[1][2] This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) based methodologies for the robust identification of this target analyte. We will move beyond rote protocols to explain the underlying principles and critical decision points in method development, ensuring a self-validating and reproducible analytical workflow.
The Analytical Challenge: Understanding the Analyte
2-Amino-6-methoxy-3-methylquinoline possesses a combination of functional groups—a basic primary amine, a methoxy group, and a fused aromatic system—that dictate its behavior in an LC-MS system. The basicity of the amino group makes it amenable to positive mode electrospray ionization (ESI+), a common and sensitive ionization technique for such compounds.[3][4] However, the planarity of the quinoline ring can lead to challenging chromatographic behavior, such as peak tailing on traditional silica-based columns. Furthermore, the presence of isomers can complicate identification, necessitating high-efficiency chromatographic separation.[5][6]
Comparative Analysis of LC-MS Approaches
The selection of an appropriate LC-MS strategy is critical for the successful identification of 2-Amino-6-methoxy-3-methylquinoline. Below, we compare the most relevant approaches, highlighting their strengths and weaknesses.
| Analytical Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Reversed-Phase LC-MS (RPLC-MS) | Separation based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase. | - Wide applicability- Good for moderately polar to non-polar compounds- Extensive literature and column availability[7] | - Poor retention of very polar compounds- Potential for peak tailing with basic analytes on silica-based columns | General screening and initial identification. |
| Hydrophilic Interaction Liquid Chromatography (HILIC)-MS | Separation of polar compounds using a polar stationary phase and a mobile phase with a high organic content. | - Excellent retention of polar and basic compounds- Improved MS sensitivity due to high organic mobile phase | - Can have longer equilibration times- Mobile phase composition is critical | Analysis of polar metabolites and compounds with poor retention in RPLC. |
| Mixed-Mode Chromatography-MS | Utilizes stationary phases with both reversed-phase and ion-exchange properties. | - Tunable selectivity for complex mixtures- Can resolve compounds with similar hydrophobicity but different charge states | - Method development can be more complex | Challenging separations involving isomers or complex matrices. |
| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | - Unambiguous molecular formula determination[8][9]- Differentiation between isobaric interferences | - Higher instrument cost- Data files can be large | Confident identification and structural elucidation of unknown compounds.[10] |
Foundational Workflow for Identification
The following diagram outlines a robust and logical workflow for the identification of 2-Amino-6-methoxy-3-methylquinoline, integrating best practices for sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: A comprehensive workflow for identifying 2-Amino-6-methoxy-3-methylquinoline.
Experimental Protocols
Protocol 1: Reversed-Phase LC-MS for Initial Identification
This protocol is designed for the initial screening and tentative identification of 2-Amino-6-methoxy-3-methylquinoline. The causality behind using a C18 column is its broad applicability for separating moderately polar aromatic compounds. The addition of formic acid to the mobile phase is crucial as it aids in the protonation of the basic amine group, which both improves peak shape by reducing silanol interactions and enhances ionization efficiency in ESI+.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the synthesized 2-Amino-6-methoxy-3-methylquinoline standard or sample.
-
Dissolve in 1 mL of a 50:50 (v/v) mixture of methanol and water.
-
Vortex for 30 seconds to ensure complete dissolution.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an autosampler vial.[3]
2. LC-MS System and Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a common choice.[7]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[11]
-
Column Temperature: 35 °C.[11]
-
Injection Volume: 2 µL.
-
MS System: A triple quadrupole or high-resolution mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3]
-
Scan Range: m/z 100-500.
-
Key MS Parameters:
-
Capillary Voltage: 3.0 kV
-
Desolvation Temperature: 400 °C[11]
-
3. Data Analysis:
-
Extract the ion chromatogram for the theoretical m/z of the protonated molecule [M+H]+. For 2-Amino-6-methoxy-3-methylquinoline (C11H12N2O, MW: 188.23), the expected m/z is 189.10.
-
Confirm the presence of a chromatographic peak at the expected retention time.
-
Analyze the full scan mass spectrum of the peak to confirm the m/z of the molecular ion.
Protocol 2: Tandem MS (MS/MS) for Structural Confirmation
Following the initial identification, MS/MS is employed to generate characteristic fragment ions, providing a higher degree of confidence in the compound's identity. The collision energy is a critical parameter that is optimized to induce fragmentation of the precursor ion. The fragmentation pattern of quinoline derivatives often involves losses of small neutral molecules like HCN, CO, and radicals from the substituents.[12][13][14]
1. Precursor Ion Selection:
-
Using the same LC conditions as in Protocol 1, set the mass spectrometer to perform a product ion scan.
-
Select the m/z of the protonated molecule (e.g., m/z 189.10) as the precursor ion.
2. Collision-Induced Dissociation (CID):
-
Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
3. Fragmentation Analysis:
-
Analyze the resulting MS/MS spectrum to identify characteristic fragment ions.
-
Propose fragmentation pathways consistent with the structure of 2-Amino-6-methoxy-3-methylquinoline.
Caption: A simplified proposed fragmentation pathway for [M+H]+ of the target analyte.
Alternative and Confirmatory Techniques
While LC-MS is a powerful tool, other techniques can provide complementary information or serve as alternatives when LC-MS is not available.
| Technique | Principle | Applicability to 2-Amino-6-methoxy-3-methylquinoline |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile and thermally stable compounds in the gas phase. | Potentially applicable, but may require derivatization of the primary amine to improve volatility and peak shape.[15] |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a mobile phase. | A simple and rapid method for monitoring reaction progress and assessing purity, but lacks the specificity of MS for definitive identification.[9][16] |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation by LC with detection based on the absorbance of UV-Vis light. | Suitable for quantification if a pure standard is available and the compound has a chromophore (which quinolines do), but provides no structural information.[3] |
Trustworthiness Through Self-Validation
A robust analytical method is a self-validating one. This is achieved by:
-
System Suitability Tests: Before sample analysis, inject a standard solution to verify system performance, including peak shape, retention time stability, and signal intensity.
-
Use of a Blank: Injecting a solvent blank between samples helps to identify and mitigate carryover.
-
Spiking Experiments: Spiking a known amount of the standard into a sample matrix can help to assess matrix effects such as ion suppression or enhancement.[17]
-
Orthogonal Confirmation: When possible, confirm the identification using a different chromatographic method (e.g., HILIC if RPLC was initially used) or an alternative analytical technique.
By integrating these principles and protocols, researchers can confidently and accurately identify 2-Amino-6-methoxy-3-methylquinoline, ensuring the integrity of their scientific findings and advancing their drug discovery and development efforts.
References
- A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines - Benchchem. (n.d.).
- Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers. (n.d.).
- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015, June 4).
- Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem. (n.d.).
- Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. (n.d.).
- Analytical methods applied to the determination of heterocyclic aromatic amines in foods. (2008, February 1).
- Analysis of pyridoquinoline derivatives by liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed. (n.d.).
- MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.).
- Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). (n.d.).
- Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials - SCIEX. (n.d.).
- Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed. (2012, March 1).
- Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate | Request PDF - ResearchGate. (2025, August 5).
- Monitoring quinoline synthesis progress using TLC or LC-MS - Benchchem. (n.d.).
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and - Agilent. (n.d.).
- Effect of pH on LC-MS Analysis of Amines - Waters Corporation. (n.d.).
- Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019, September 16).
- FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. (2016, February 5).
- Alternative to LC-MS? - ResearchGate. (2021, August 14).
- Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. (n.d.).
- Development and validation of an LC-MS/MS method for pharmacokinetic study of lobetyolin in rats - SciELO. (n.d.).
- A Novel Screening Approach for Comparing LC-MS Reversed-Phase and HILIC Methods for Separations in Biological Matrices Using Amino Acid Examples. (2023, May 11).
- Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS. (n.d.).
- Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, August 29).
- Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra - PMC. (2023, June 21).
Sources
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Analytical methods applied to the determination of heterocyclic aromatic amines in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Comparison of Compound Identification Tools Using Data Dependent and Data Independent High-Resolution Mass Spectrometry Spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. chempap.org [chempap.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. lcms.cz [lcms.cz]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
